molecular formula C7H5Cl2N3O4 B1302805 Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate CAS No. 54368-61-5

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

カタログ番号: B1302805
CAS番号: 54368-61-5
分子量: 266.04 g/mol
InChIキー: CXMOEGSGXAUCNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H5Cl2N3O4 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOEGSGXAUCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375500
Record name ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54368-61-5
Record name ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative with the chemical formula C₇H₅Cl₂N₃O₄.[1][2] It presents as an off-white to light yellow solid.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₅Cl₂N₃O₄[1][2]
Molecular Weight 266.04 g/mol [1][2]
CAS Number 54368-61-5[1][2]
Appearance Off-white to light yellow solid[1]
Melting Point 36-38 °C[1]
Boiling Point (Predicted) 391.4 ± 37.0 °C[1]
Density (Predicted) 1.602 g/cm³[1]
pKa (Predicted) -9.02 ± 0.39[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the preparation of substituted pyrimidines, a plausible synthetic route can be proposed. A relevant patent (CN102060783A) describes a method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidines, which can be adapted for the synthesis of the target compound.[3]

The synthesis likely involves a multi-step process starting from a suitable precursor, followed by nitration and chlorination reactions.

Proposed Experimental Protocol:

Step 1: Synthesis of a 2-substituted-4,6-dihydroxypyrimidine. This initial step would involve the condensation of an appropriate starting material, such as a salt of an amidine, with a malonic ester derivative in the presence of a base.[3]

Step 2: Nitration of the pyrimidine ring. The 2-substituted-4,6-dihydroxypyrimidine intermediate would then undergo nitration at the 5-position of the pyrimidine ring.

Step 3: Chlorination of the dihydroxypyrimidine. The final step would be the conversion of the hydroxyl groups at the 4 and 6 positions to chlorine atoms using a chlorinating agent like phosphorus oxychloride. This reaction may be catalyzed by an amine base.[3]

It is important to note that this is a generalized protocol, and optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary to achieve a good yield and purity of the final product.

Spectral Data

While direct access to the full spectral data was not available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[4] Researchers are advised to obtain this data from the supplier upon purchase for detailed structural confirmation. Based on the chemical structure, the expected spectral features are outlined below.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group).
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group.
FT-IR Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and N-O stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (266.04 g/mol ), along with fragmentation patterns characteristic of the structure.

Biological Activity and Potential Applications

This compound is a useful intermediate in the preparation of pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[5] The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Given the structural features of this compound, it is a valuable starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties. A logical workflow for screening the biological activity of this compound and its derivatives is proposed below.

Biological Screening Workflow Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Secondary Screening (If Active) Compound Compound Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Assay (e.g., MTT) Test for Anticancer Potential Antimicrobial Assay Antimicrobial Assay Compound->Antimicrobial Assay Test for Antibacterial/Antifungal Activity Anti-inflammatory Assay Anti-inflammatory Assay Compound->Anti-inflammatory Assay Test for Anti-inflammatory Properties Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies If Cytotoxic Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assay->Enzyme Inhibition Assays If Anti-inflammatory Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Safe Handling Workflow Safe Handling Workflow for Pyrimidine Derivatives Start Start Review SDS Review Safety Data Sheet (or for related compounds) Start->Review SDS Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Wear PPE Work in Ventilated Area Work in a Fume Hood or Well-Ventilated Area Wear PPE->Work in Ventilated Area Handle with Care Avoid Inhalation, Ingestion, and Skin/Eye Contact Work in Ventilated Area->Handle with Care Proper Storage Store in a Cool, Dry, Well-Ventilated Area Handle with Care->Proper Storage Waste Disposal Dispose of Waste According to Institutional Protocols Proper Storage->Waste Disposal End End Waste Disposal->End

References

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a multi-step process involving cyclocondensation, nitration, and chlorination. This document outlines the detailed experimental protocols for each step, presents relevant quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a three-step reaction sequence, starting from readily available commercial reagents. The overall pathway is depicted below:

Synthetic Pathway Diethyl Malonate + Urea Diethyl Malonate + Urea Ethyl 2,6-dihydroxypyrimidine-4-carboxylate Ethyl 2,6-dihydroxypyrimidine- 4-carboxylate Diethyl Malonate + Urea->Ethyl 2,6-dihydroxypyrimidine-4-carboxylate Step 1: Cyclocondensation Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate Ethyl 2,6-dihydroxy-5-nitro- pyrimidine-4-carboxylate Ethyl 2,6-dihydroxypyrimidine-4-carboxylate->Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate Step 2: Nitration This compound Ethyl 2,6-dichloro-5-nitro- pyrimidine-4-carboxylate Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate->this compound Step 3: Chlorination

Caption: Synthetic route to this compound.

Experimental Protocols

This section provides detailed methodologies for each key synthetic step.

Step 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

This step involves the cyclocondensation of diethyl malonate with urea in the presence of a strong base to form the pyrimidine ring.

Experimental Workflow:

Step 1 Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Sodium Ethoxide Prepare Sodium Ethoxide in Ethanol Diethyl Malonate Add Diethyl Malonate Sodium Ethoxide->Diethyl Malonate Urea Add Urea Diethyl Malonate->Urea Reflux Heat to Reflux Urea->Reflux Cool Cool Reaction Mixture Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry

Caption: Workflow for the synthesis of the dihydroxy pyrimidine intermediate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Following the addition of diethyl malonate, add urea (1.0 eq) in one portion.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 4-5, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it sequentially with cold water and then cold ethanol.

  • Dry the resulting white solid under vacuum to yield Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.

Step 2: Synthesis of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

This step introduces the nitro group at the C5 position of the pyrimidine ring.

Protocol:

  • In a flask cooled in an ice-salt bath, cautiously add Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq) in portions to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (ratio and equivalents to be optimized based on substrate). Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for 2-4 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The nitrated product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum.

Step 3: Synthesis of this compound

The final step involves the conversion of the dihydroxy groups to chloro groups using a chlorinating agent.

Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with stirring.

  • The crude product will precipitate. Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1Ethyl 2,6-dihydroxypyrimidine-4-carboxylateC₇H₈N₂O₄184.1585-95>300
2Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylateC₇H₇N₃O₆229.1580-90235-240 (dec.)
3This compound C₇H₅Cl₂N₃O₄ 266.04 75-85 36-38

Safety Precautions

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Phosphorus oxychloride (POCl₃) is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood.

  • The quenching of the chlorination reaction mixture is highly exothermic and should be performed slowly and with caution.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and to perform thorough characterization of the synthesized compounds.

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS: 54368-61-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its highly functionalized pyrimidine core makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, most notably as a precursor to pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and potential applications in pharmaceutical research.

Physicochemical Properties

This compound is an off-white to light yellow solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 54368-61-5[1][2][3]
Molecular Formula C₇H₅Cl₂N₃O₄[2][3][4]
Molecular Weight 266.04 g/mol [2][3]
Melting Point 36-38 °C[2]
Boiling Point (Predicted) 391.4 ± 37.0 °C[2]
Density (Predicted) 1.602 g/cm³[2]
Appearance Off-white to light yellow solid[2]
pKa (Predicted) -9.02 ± 0.39[2]
XlogP (Predicted) 2.5[4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]

Synthesis

General Synthetic Workflow

The synthesis likely involves a multi-step process starting from a suitable precursor, followed by nitration and chlorination.

synthesis_workflow Start Starting Material (e.g., Ethyl 2,6-dihydroxypyrimidine-4-carboxylate) Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Chlorination Chlorination Nitration->Chlorination POCl₃ Product This compound Chlorination->Product

Caption: General synthetic workflow for this compound.

Postulated Experimental Protocol

Step 1: Nitration of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

  • To a stirred solution of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate.

Step 2: Chlorination of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

  • A mixture of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate and phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is then purified by column chromatography or recrystallization to afford this compound.

Reactivity and Applications

The primary utility of this compound lies in its reactivity towards nucleophiles, which allows for the selective substitution of the two chlorine atoms. This property is exploited in the synthesis of various heterocyclic compounds, particularly in the development of potential therapeutic agents.

Synthesis of Pyrimidinediamines as IgE/IgG Receptor Modulators

A key application of this compound is in the preparation of pyrimidinediamines, which have been identified as potential modulators of IgE and/or IgG receptors.[1] This suggests a role in the development of treatments for allergic and inflammatory conditions. The general reaction involves the sequential displacement of the two chlorine atoms by different amines.

reaction_workflow Start Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate Mono_Sub Mono-amino substituted intermediate Start->Mono_Sub Amine 1 (Nucleophilic Aromatic Substitution) Di_Sub Di-amino substituted pyrimidine (Pyrimidinediamine) Mono_Sub->Di_Sub Amine 2 (Nucleophilic Aromatic Substitution)

Caption: Reaction workflow for the synthesis of pyrimidinediamines.

Postulated Experimental Protocol for Diamine Synthesis

Step 1: Monosubstitution

  • To a solution of this compound in a suitable solvent (e.g., ethanol, THF, or DMF), one equivalent of the first amine is added, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until the monosubstituted product is formed, as monitored by TLC.

  • The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product may be purified by column chromatography.

Step 2: Disubstitution

  • The isolated mono-amino substituted intermediate is dissolved in a suitable solvent.

  • The second amine (which can be the same as or different from the first) is added, often in excess and at a higher temperature, to facilitate the substitution of the second, less reactive chlorine atom.

  • The reaction is monitored until completion.

  • Work-up and purification are performed similarly to the first step to yield the desired 2,6-diamino-5-nitropyrimidine-4-carboxylate derivative.

Spectroscopic Data

While a complete set of raw spectroscopic data for the title compound is not publicly available, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Table 2: Predicted Spectroscopic Data

Spectroscopy Expected Features
¹H NMR - Triplet and quartet corresponding to the ethyl ester group (CH₃ and CH₂ protons).
¹³C NMR - Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons.
IR (Infrared) - Characteristic absorption bands for C=O (ester), C=N (pyrimidine ring), and N-O (nitro group) stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Specific peak positions and coupling constants would require experimental determination.

Safety and Handling

This compound is classified with the hazard code Xi, indicating it is an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As recommended, storage in a freezer under an inert atmosphere is ideal.[2]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active pyrimidine derivatives. Its utility in the synthesis of potential IgE/IgG receptor modulators highlights its importance in drug discovery and development. Further research into its synthesis and reactivity is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding of its properties and applications for researchers in the field.

References

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data from reliable sources and expected spectral characteristics based on the analysis of analogous structures. Detailed experimental protocols for synthesis and spectroscopic analysis are also provided, adapted from established methodologies for similar pyrimidine derivatives.

Molecular Structure

Chemical Name: this compound CAS Number: 54368-61-5 Molecular Formula: C₇H₅Cl₂N₃O₄ Molecular Weight: 266.04 g/mol

Structure:

Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data [1]

Adduct IonPredicted m/z
[M]⁺264.9657
[M+H]⁺265.9730
[M+Na]⁺287.9549
[M-H]⁻263.9584

Note: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion cluster.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxyl group.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.5Quartet (q)2H-OCH₂CH₃
~ 1.4Triplet (t)3H-OCH₂CH₃

Prediction is based on typical chemical shifts for ethyl esters and the electronic environment of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are significantly affected by the electronegative chlorine and nitrogen atoms, as well as the nitro and carboxyl groups.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 162Carbonyl carbon (-C =O)
~ 160C2/C6 (attached to Cl)
~ 158C4 (attached to carboxylate)
~ 130C5 (attached to nitro group)
~ 63Methylene carbon (-OC H₂CH₃)
~ 14Methyl carbon (-OCH₂C H₃)

Predictions are based on established chemical shift ranges for substituted pyrimidines and ethyl esters.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 2900MediumC-H stretching (ethyl group)
~ 1730StrongC=O stretching (ester)
~ 1600 - 1550StrongN-O asymmetric stretching (nitro group)
~ 1550 - 1450MediumC=N and C=C stretching (pyrimidine ring)
~ 1350StrongN-O symmetric stretching (nitro group)
~ 1250StrongC-O stretching (ester)
~ 800 - 700StrongC-Cl stretching

Expected ranges are based on characteristic IR frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis is a multi-step process starting from diethyl malonate.

Workflow Diagram for Synthesis and Analysis

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis DiethylMalonate Diethyl Malonate Nitration Nitration (HNO₃/H₂SO₄) DiethylMalonate->Nitration Cyclization Cyclization (Urea, NaOEt) Nitration->Cyclization Chlorination Chlorination (POCl₃) Cyclization->Chlorination Product Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate Chlorination->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthetic and analytical workflow for this compound.

Step 1: Nitration of Diethyl Malonate

  • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add diethyl malonate.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain diethyl 2-nitromalonate.

Step 2: Cyclization to form Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add urea followed by the dropwise addition of diethyl 2-nitromalonate.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate.

Step 3: Chlorination to form this compound

  • To a flask containing phosphorus oxychloride (POCl₃), add Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate in small portions.

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Collect an appropriate number of scans (e.g., 16 or 32) and record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information in the public domain linking this compound to particular signaling pathways or direct applications in drug development. However, substituted pyrimidines are a well-known class of heterocyclic compounds with a broad range of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer effects. The reactive chloro and nitro groups on this molecule make it a versatile intermediate for the synthesis of more complex, biologically active molecules. Further research is required to explore its potential therapeutic applications.

Logical Relationship Diagram for Potential Applications

Potential_Applications Compound Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate Intermediate Versatile Synthetic Intermediate Compound->Intermediate Derivatization Chemical Derivatization Intermediate->Derivatization Library Compound Library Synthesis Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Logical flow for the utilization of the title compound in drug discovery.

References

In-Depth Technical Guide: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, characterized by two reactive chlorine atoms, a nitro group, and an ethyl carboxylate moiety, makes it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its pivotal role as a precursor in the development of potent immunomodulatory agents.

Molecular Structure and Chemical Properties

This compound possesses a complex and reactive molecular architecture. The pyrimidine core is substituted with electron-withdrawing groups, rendering the chlorine atoms susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse derivatives.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅Cl₂N₃O₄[1]

  • Molecular Weight: 266.04 g/mol [1]

  • CAS Number: 54368-61-5[1]

  • SMILES: CCOC(=O)c1c(nc(nc1--INVALID-LINK--[O-])Cl)Cl

  • InChI Key: CXMOEGSGXAUCNZ-UHFFFAOYSA-N[2]

A 2D representation of the molecular structure is provided below:

start Diethyl malonate step1 Nitration (e.g., Fuming Nitric Acid) start->step1 intermediate1 Diethyl nitromalonate step1->intermediate1 step2 Cyclization with Thiourea (e.g., Sodium ethoxide) intermediate1->step2 intermediate2 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine step2->intermediate2 step3 Methylation (e.g., Dimethyl sulfate) intermediate2->step3 intermediate3 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine step3->intermediate3 step4 Chlorination (e.g., POCl3, cat. N,N-dimethylaniline) intermediate3->step4 product This compound step4->product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI binds Allergen Allergen Allergen->IgE cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates PLCg PLCγ Syk->PLCg activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) Syk->MAPK_cascade IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Degranulation Degranulation (Histamine, etc. release) Ca_release->Degranulation PKC->MAPK_cascade NFkB NF-κB PKC->NFkB Cytokine_production Cytokine & Chemokine Gene Transcription MAPK_cascade->Cytokine_production NFkB->Cytokine_production Inhibitor Pyrimidinediamine (derived from title compound) Inhibitor->Syk inhibits

References

Navigating the Solubility Landscape of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is provided below. These parameters are essential for understanding the compound's behavior in various solvent systems.

PropertyValueReference
CAS Number 54368-61-5[1][2][3][4][5]
Molecular Formula C7H5Cl2N3O4[1][3][6]
Molecular Weight 266.04 g/mol [1][3]
Appearance Off-white to light yellow solid[1]
Melting Point 36-38°C[1][7]
Boiling Point 391.4±37.0 °C (Predicted)[1]
Density 1.602 g/cm³[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for determining both the kinetic and thermodynamic solubility of pyrimidine derivatives. These protocols can be directly applied to this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[8] It measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, organic solvents) in a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or stirrer for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the undissolved solid. The supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.[8]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[8][9]

G Workflow for Thermodynamic Solubility Determination A Add excess solid to solvent B Equilibrate (e.g., 24-48h shaking) A->B C Separate solid and liquid phases (filtration/centrifugation) B->C D Quantify concentration in supernatant (e.g., HPLC) C->D

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a solid-state compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. This is often a higher, non-equilibrium value compared to thermodynamic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]

  • Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.[9]

  • Incubation: The solution is incubated for a specific period (e.g., 1-2 hours) at a controlled temperature.[9]

  • Precipitate Removal: Any precipitate that forms is removed by filtration or centrifugation.[9]

  • Quantification: The concentration of the compound remaining in the solution is measured, typically by UV-Vis spectroscopy using a microplate reader, and calculated against a calibration curve.[9]

G Workflow for Kinetic Solubility Determination A Prepare concentrated DMSO stock solution B Dilute stock solution into aqueous buffer A->B C Incubate (e.g., 1-2 hours) B->C D Remove precipitate (filtration/centrifugation) C->D E Quantify concentration in solution (e.g., UV-Vis) D->E

Caption: Kinetic Solubility Workflow.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Solvent: The polarity and hydrogen bonding capabilities of the solvent will significantly impact solubility.

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.[10]

  • pH: For ionizable compounds, the pH of the aqueous medium will affect the charge state of the molecule and, consequently, its solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for its determination. The detailed experimental protocols for thermodynamic and kinetic solubility will enable researchers to generate reliable and reproducible data. Understanding the solubility of this important chemical intermediate is paramount for its effective use in research and development, particularly in the synthesis of novel therapeutic agents. The application of the described methodologies will facilitate the generation of crucial data to guide future formulation and drug discovery efforts.

References

In-Depth Technical Guide: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic considerations for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, notably as a precursor for pyrimidinediamines that act as IgE and/or IgG receptor modulators.

Physicochemical Data

The primary physical characteristic of this compound is its melting point, which is a critical parameter for its identification and purity assessment.

PropertyValueCitations
Melting Point36-38 °C[1][2]
Molecular FormulaC₇H₅Cl₂N₃O₄[1]
Molecular Weight266.04 g/mol [1]
AppearanceOff-white to light yellow solid[1]

Experimental Protocols

Melting Point Determination

While a specific experimental protocol for the melting point determination of this compound is not detailed in the available literature, a general and widely accepted method for organic compounds is as follows:

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass. If necessary, the sample is ground into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate is used to determine an approximate melting range.

    • For a known substance, the apparatus is heated rapidly to about 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination Amidine_Salt Amidine Salt Dihydroxy_Pyrimidine 2-Substituted-4,6-dihydroxypyrimidine Amidine_Salt->Dihydroxy_Pyrimidine Condensation Dimethyl_Malonate Dimethyl Malonate Dimethyl_Malonate->Dihydroxy_Pyrimidine Base Base (e.g., Sodium Hydride) Base->Dihydroxy_Pyrimidine Nitro_Dihydroxy_Pyrimidine 2-Substituted-5-nitro-4,6-dihydroxypyrimidine Dihydroxy_Pyrimidine->Nitro_Dihydroxy_Pyrimidine Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., H₂SO₄/HNO₃) Nitrating_Agent->Nitro_Dihydroxy_Pyrimidine Final_Product This compound Nitro_Dihydroxy_Pyrimidine->Final_Product Nucleophilic Substitution Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways

While this compound is a precursor to molecules that modulate IgE and/or IgG receptors, specific signaling pathway diagrams involving this compound are not available. The modulation of IgE and IgG receptors is central to the regulation of allergic and immune responses. A generalized representation of this conceptual relationship is provided below.

Signaling_Pathway_Concept cluster_synthesis Chemical Synthesis cluster_biological Biological Interaction Precursor This compound Active_Modulator Pyrimidinediamine (IgE/IgG Receptor Modulator) Precursor->Active_Modulator Synthetic Transformation Receptor IgE / IgG Receptors Active_Modulator->Receptor Modulation Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation / Inhibition Cellular_Response Cellular Response (e.g., Mast Cell Degranulation) Signaling_Cascade->Cellular_Response Regulation

Caption: Conceptual relationship of the precursor to its biologically active derivatives.

References

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its chemical architecture, featuring two reactive chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester moiety, provides a rich landscape for a variety of chemical transformations. This guide details the core chemical reactivity of this compound, providing insights into its synthetic utility and potential applications in drug discovery, notably as a precursor for pyrimidinediamines that modulate IgE and/or IgG receptors.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's reactivity begins with its physical and spectral properties.

PropertyValueReference
CAS Number 54368-61-5[2][3]
Molecular Formula C₇H₅Cl₂N₃O₄[2][3]
Molecular Weight 266.04 g/mol [2][3]
Appearance Off-white to light yellow solid[2]
Melting Point 36-38 °C[2]
Boiling Point (Predicted) 391.4 ± 37.0 °C[2]
Density (Predicted) 1.602 g/cm³[2]
Storage Inert atmosphere, store in freezer under -20°C[2]

Predicted Spectroscopic Data:

Based on the structure, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: An ethyl ester pattern (a quartet around 4.5 ppm and a triplet around 1.4 ppm).

  • ¹³C NMR: Resonances for the ester carbonyl, the pyrimidine ring carbons (some of which will be quaternary and show weaker signals), and the ethyl group carbons. The carbons attached to chlorine and the nitro group will be significantly deshielded.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms. PubChem provides predicted collision cross-section values for various adducts.[6]

  • Infrared (IR) Spectroscopy: Strong absorption bands for the C=O of the ester, the C=N of the pyrimidine ring, and the asymmetric and symmetric stretches of the nitro group.

Core Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the two chlorine atoms and the strongly electron-withdrawing nitro group. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). Other key reactions include the reduction of the nitro group and hydrolysis of the ester.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.

Reaction Workflow:

sn_ar_workflow start Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate product Substituted Pyrimidine Derivative start->product SNAг nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->product conditions Reaction Conditions (Solvent, Base, Temperature) conditions->product

Caption: General workflow for nucleophilic aromatic substitution.

Regioselectivity: The two chlorine atoms are in electronically distinct environments due to the influence of the adjacent nitro and carboxylate groups. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this case, both the C2 and C6 positions are ortho to the nitro group. The regioselectivity of the first substitution will depend on the interplay of electronic and steric factors of the incoming nucleophile. For many substituted dichloropyrimidines, substitution at the 4-position (equivalent to the 6-position in the parent pyrimidine) is often favored. However, the specific substitution pattern of the title compound may lead to different outcomes.

Typical Nucleophiles and Experimental Protocols:

While specific protocols for the title compound are scarce in publicly available literature, general procedures for similar substrates can be adapted.

  • Amines: Reactions with primary and secondary amines are common to produce aminopyrimidine derivatives.

    Experimental Protocol (General for Amination):

    • Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

    • Add the amine (1.1-2.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents) to scavenge the HCl byproduct.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, the reaction is typically worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

  • Thiols and Alkoxides: Thiolates and alkoxides are also effective nucleophiles for displacing the chloro substituents. The experimental setup is similar to amination, often using a strong base like sodium hydride to deprotonate the thiol or alcohol before the addition of the pyrimidine substrate.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of biologically active diaminopyrimidines.

Reaction Workflow:

reduction_workflow start 5-Nitro-pyrimidine Derivative product 5-Amino-pyrimidine Derivative start->product Reduction reagents Reducing Agent (e.g., Fe/AcOH, H2/Pd-C) reagents->product conditions Reaction Conditions (Solvent, Temperature) conditions->product

Caption: General workflow for nitro group reduction.

Common Reducing Agents and Experimental Protocols:

  • Metal-based Reduction: A common and effective method for the reduction of aromatic nitro groups is the use of a metal in an acidic medium. For the reduction of 4,6-dichloro-5-nitropyrimidine to the corresponding amine, iron powder in acetic acid or hydrochloric acid has been reported.[7]

    Experimental Protocol (Fe/AcOH Reduction):

    • Suspend the 5-nitropyrimidine derivative in a solvent mixture, such as ethanol and acetic acid.

    • Add iron powder in portions to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture and filter through celite to remove the iron salts.

    • The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid.

    • The organic layer is separated, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.

  • Catalytic Hydrogenation: Another widely used method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often cleaner but may not be compatible with all functional groups.

Hydrolysis of the Ethyl Ester

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further functionalization, such as amide bond formation.

Reaction Workflow:

hydrolysis_workflow start Ethyl Ester Derivative product Carboxylic Acid Derivative start->product Hydrolysis reagents Acid or Base (e.g., LiOH, HCl) reagents->product conditions Reaction Conditions (Solvent, Temperature) conditions->product

Caption: General workflow for ester hydrolysis.

Experimental Protocol (Basic Hydrolysis):

  • Dissolve the ethyl ester in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (typically 1.5-3 equivalents).

  • Stir the reaction at room temperature or with gentle heating until the ester is consumed (monitored by TLC).

  • After the reaction is complete, the organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Applications in Drug Discovery: IgE/IgG Receptor Modulation

This compound is a key intermediate in the synthesis of pyrimidinediamines, which have been identified as modulators of IgE and/or IgG receptors.[1][2] These receptors play a crucial role in the immune response, particularly in allergic reactions. By sequentially substituting the two chlorine atoms with different amine nucleophiles and subsequently reducing the nitro group, a diverse library of diaminopyrimidine derivatives can be generated. These compounds can then be screened for their ability to inhibit the signaling pathways initiated by the binding of IgE or IgG to their respective receptors on immune cells like mast cells and basophils. While the precise signaling pathways targeted by derivatives of this compound are not extensively detailed in the public domain, the general principle involves interfering with the downstream signaling cascades that lead to the release of inflammatory mediators.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its key chemical transformations, primarily nucleophilic aromatic substitution and nitro group reduction, provide access to a wide range of substituted pyrimidine derivatives. The ability to selectively introduce different functionalities makes this compound particularly useful for the generation of compound libraries for drug discovery, with a notable application in the development of modulators of IgE and IgG receptor signaling. Further research into the specific reaction conditions and the biological activity of its derivatives will undoubtedly continue to expand its utility in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Pyrimidinediamines: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrimidinediamines, a critical scaffold in medicinal chemistry. The document details common starting materials, key synthetic transformations, and provides specific experimental protocols. Furthermore, it explores the role of pyrimidinediamines as inhibitors of key signaling pathways in drug development, supported by visual diagrams.

Core Synthetic Strategies and Starting Materials

The synthesis of the pyrimidinediamine core can be broadly categorized into several key strategies, primarily involving the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine ring. The choice of starting material is dictated by the desired substitution pattern on the final molecule.

Principal Starting Materials for Pyrimidinediamine Synthesis

A variety of readily available chemical entities serve as the foundational building blocks for pyrimidinediamine synthesis. These include, but are not limited to:

  • Guanidine and its derivatives: Guanidine is a common nitrogen-containing component used to form the di-amino portion of the pyrimidine ring when reacted with a three-carbon synthon.

  • β-Dicarbonyl compounds and their synthetic equivalents: Malononitriles, cyanoacetates, and β-ketoesters provide the three-carbon backbone necessary for pyrimidine ring formation.

  • Substituted pyrimidines: Halogenated pyrimidines, such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine, and hydroxylated pyrimidines like 2,4-diamino-6-hydroxypyrimidine are versatile intermediates for introducing amino functionalities via nucleophilic substitution reactions.

Key Synthetic Methodologies and Experimental Protocols

This section details selected, reliable protocols for the synthesis of key pyrimidinediamine intermediates and derivatives.

Synthesis of 2,4-Diaminopyrimidine from Guanidine and β-Ethoxyacrylonitrile

A common and efficient method for the preparation of the parent 2,4-diaminopyrimidine involves the condensation of guanidine with a β-alkoxyacrylonitrile. This reaction proceeds without the need for a condensation catalyst[1].

Experimental Protocol:

To a solution of 0.10 mol of β-ethoxyacrylonitrile in 25 g of isopropanol, a solution of 0.115 mol of guanidine (approximately 94% by weight) in 20 g of isopropanol is added dropwise over 1.5 hours at 68-70 °C. The molar ratio of β-ethoxyacrylonitrile to guanidine is 1:1.15. The reaction mixture is stirred at 69-70 °C for an additional 1.25 hours. During this time, the solution turns light brown, and a yellow solid precipitates. For work-up, the solvent is distilled off until a bottom temperature of 95 °C is reached. The residue is then digested in 30 g of n-heptane at approximately 60 °C for 1 hour. The crude 2,4-diaminopyrimidine is collected by filtration.[1]

Synthesis of 2,4-Diamino-6-chloropyrimidine

2,4-Diamino-6-chloropyrimidine is a crucial intermediate for the synthesis of a wide array of substituted pyrimidinediamines, including the pharmaceutical agent Minoxidil. It is typically prepared by the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

Experimental Protocol:

2,4-Diamino-6-hydroxypyrimidine (12.6 g) is added to phosphorus oxychloride (76.5 g) in a three-necked flask. The mixture is heated to 105 °C and stirred for 6 hours. After the reaction is complete, the excess POCl₃ is removed by evaporation under reduced pressure. The reaction mixture is then cooled to 30-40 °C, and methanol (40 ml) is slowly added dropwise. After the addition is complete, the temperature is raised to reflux for 2 hours. The mixture is then cooled, and acetonitrile (60 ml) is added. After cooling and stirring for 2 hours, the precipitated 2,4-diamino-6-chloropyrimidine hydrochloride is collected by filtration. The hydrochloride salt is then neutralized with ammonia water to a pH of 6-7 to obtain the free base.[2]

Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines

The introduction of aryl and heteroaryl substituents is a common strategy in drug design. The Buchwald-Hartwig amination provides a powerful tool for the synthesis of N-aryl pyrimidinediamines.

Experimental Protocol:

A mixture of 2-chloro-4-(pyridin-3-yl)pyrimidine, the desired aniline derivative, dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide is heated in refluxing toluene under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography. This method allows for the synthesis of a variety of N-aryl derivatives in moderate to good yields.[3][4]

Synthesis of 2,4-Diamino-5-fluoropyrimidine

Fluorinated pyrimidines are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. A straightforward synthesis of 2,4-diamino-5-fluoropyrimidine starts from 5-fluorouracil.

Experimental Protocol:

2,4-Dichloro-5-fluoropyrimidine is first prepared by reacting 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline as an acid acceptor. The optimal conditions involve a molar ratio of 5-fluorouracil to POCl₃ of 1:10 and a molar ratio of 5-fluorouracil to N,N-dimethylaniline of 1:1.5, with the reaction carried out at 114 °C for 2 hours. The resulting 2,4-dichloro-5-fluoropyrimidine can then be aminated to yield 2,4-diamino-5-fluoropyrimidine.[5]

Quantitative Data on Pyrimidinediamine Synthesis

The following table summarizes key quantitative data for the synthesis of various pyrimidinediamines, allowing for a comparative analysis of different synthetic routes.

Target CompoundStarting MaterialsReagents/CatalystSolventReaction ConditionsYield (%)Reference
2,4-Diaminopyrimidineβ-Ethoxyacrylonitrile, GuanidineNoneIsopropanol68-70 °C, 2.75 h96.7[1]
2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-hydroxypyrimidinePOCl₃None105 °C, 6 h73.0[2]
N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine2-Chloro-4-(6-phenylpyridin-3-yl)pyrimidine, 4-MethoxyanilinePd₂(dba)₃, Xantphos, NaOtBuTolueneReflux82[3]
2,4-Dichloro-5-fluoropyrimidine5-FluorouracilPOCl₃, N,N-DimethylanilineNone114 °C, 2 h92.2[5]
2,4-Diamino-5-aryl-6-substituted pyrimidines2,4-Diamino-5-iodo-6-substituted pyrimidine, Substituted phenylboronic acidPd(dppf)Cl₂, K₂CO₃EtOH/Toluene/H₂O90 °C, 24 h51-99[6]

Pyrimidinediamines in Drug Development: Targeting Signaling Pathways

Pyrimidinediamine derivatives have emerged as privileged scaffolds in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling is a major driver in several cancers.[7] Pyrimidinediamine-based compounds have been developed as potent EGFR tyrosine kinase inhibitors (TKIs). These inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade.[7][8] This inhibition leads to the suppression of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis.[2][9]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Pyrimidinediamine Pyrimidinediamine Inhibitor Pyrimidinediamine->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidinediamines.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT signaling pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a critical role in immunity and inflammation.[10] The pathway involves cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[11] Upon cytokine binding, JAKs are activated and phosphorylate the receptor, creating docking sites for STATs. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[12][13] Pyrimidinediamine-based inhibitors have been developed to target JAKs, thereby blocking this signaling cascade and mitigating inflammatory responses.[10]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates Pyrimidinediamine Pyrimidinediamine Inhibitor Pyrimidinediamine->JAK Inhibits STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression Regulates

Caption: JAK/STAT Signaling Pathway and Inhibition by Pyrimidinediamines.

Conclusion

The pyrimidinediamine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. A thorough understanding of the fundamental synthetic routes and the biological pathways these compounds modulate is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of novel pyrimidinediamine derivatives with enhanced therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry, particularly in the development of novel therapeutics. Its highly functionalized pyrimidine core serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the preparation of pyrimidinediamines as modulators of Immunoglobulin E (IgE) and/or Immunoglobulin G (IgG) receptors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 54368-61-5[1][3]
Molecular Formula C₇H₅Cl₂N₃O₄[1][3]
Molecular Weight 266.04 g/mol [1][3]
Appearance Off-white to light yellow solid[1]
Melting Point 36-38 °C[1]
Boiling Point (Predicted) 391.4 ± 37.0 °C[1]
Density (Predicted) 1.602 g/cm³[1]
Storage Conditions Inert atmosphere, store in freezer at -20°C[1]

Synthesis

The synthesis of this compound typically follows a three-step process, beginning with the formation of a dihydroxypyrimidine ring, followed by nitration and subsequent chlorination.

Synthesis_Workflow A Diethyl malonate C Cyclization A->C B Amidine B->C D Ethyl 2,6-dihydroxy- pirimidine-4-carboxylate C->D E Nitration D->E F Ethyl 2,6-dihydroxy- 5-nitropyrimidine-4-carboxylate E->F G Chlorination F->G H Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate G->H

A generalized synthetic workflow for this compound.
Experimental Protocol: A General Approach

Step 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

This step involves the cyclization of diethyl malonate with an appropriate amidine in the presence of a base.

  • Reagents: Diethyl malonate, a suitable amidine (e.g., formamidine or acetamidine), and a base such as sodium ethoxide or sodium hydride.

  • Procedure (Illustrative): To a solution of sodium ethoxide in ethanol, diethyl malonate is added, followed by the amidine salt. The mixture is refluxed for several hours. After cooling, the reaction is neutralized with an acid to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

The dihydroxypyrimidine from the previous step is nitrated to introduce the nitro group at the 5-position.

  • Reagents: Ethyl 2,6-dihydroxypyrimidine-4-carboxylate, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure (Illustrative): The dihydroxypyrimidine is carefully added to a cooled mixture of concentrated nitric and sulfuric acids. The reaction is stirred at a controlled temperature for a period, after which it is poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

The final step is the chlorination of the dihydroxy-nitro-pyrimidine.

  • Reagents: Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate, a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Procedure (Illustrative): The dihydroxy-nitro-pyrimidine is heated with an excess of phosphorus oxychloride, often in the presence of a catalyst such as N,N-dimethylaniline. The reaction is monitored until completion. Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product. The crude product may be purified by column chromatography or recrystallization.

Spectroscopic Data

While specific spectra are not publicly available, the following table summarizes the expected spectroscopic characteristics based on the compound's structure.

Spectroscopy Expected Features
¹H NMR A quartet and a triplet corresponding to the ethyl ester group (CH₂ and CH₃ protons, respectively).
¹³C NMR Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyrimidine ring. The carbons attached to chlorine and the nitro group would show characteristic shifts.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (266.04 g/mol ). The isotopic pattern due to the two chlorine atoms would be a key feature.[4]
Infrared (IR) Characteristic absorption bands for the C=O of the ester, C=N and C=C of the pyrimidine ring, and the N-O stretching of the nitro group.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[1][2] These receptors play a crucial role in allergic and inflammatory responses.

Synthetic Utility

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the sequential introduction of different amine nucleophiles. The electron-withdrawing nitro group activates the ring towards such substitutions.

Reaction_Scheme A Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate B Nucleophilic Aromatic Substitution (SNAr) A->B C Pyrimidinediamine Derivatives B->C D Reduction of Nitro Group C->D E Further Functionalization D->E F Bioactive Molecules (IgE/IgG Modulators) E->F

General reaction pathway for the utilization of this compound.
Experimental Protocol: Synthesis of Pyrimidinediamines (General)

The following outlines a general procedure for the synthesis of pyrimidinediamines from the title compound.

  • Reagents: this compound, various primary or secondary amines, a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., ethanol, isopropanol, or DMF).

  • Procedure (Illustrative):

    • First Substitution: To a solution of this compound and a base in a suitable solvent, one equivalent of the first amine is added. The reaction is typically stirred at room temperature or heated to achieve complete substitution of one of the chlorine atoms.

    • Second Substitution: Following the first substitution, the second amine is added to the reaction mixture, often requiring more forcing conditions (higher temperature) to replace the remaining chlorine atom.

    • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up, typically by partitioning between an organic solvent and water. The product is then purified by column chromatography or recrystallization.

    • Nitro Group Reduction: The nitro group can be reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with iron or tin(II) chloride in an acidic medium) to yield the final triaminopyrimidine scaffold, which can be further functionalized.

Signaling Pathways

The pyrimidinediamines synthesized from this compound are designed to modulate IgE and/or IgG receptor signaling pathways. The IgE-mediated signaling cascade in mast cells and basophils is a critical pathway in the pathophysiology of allergic diseases.

Signaling_Pathway cluster_membrane Cell Membrane IgE IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI Lyn Lyn Fc_epsilon_RI->Lyn Activation Antigen Antigen Antigen->IgE Cross-linking Pyrimidinediamine Pyrimidinediamine Derivative Syk Syk Pyrimidinediamine->Syk Inhibition Lyn->Syk Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, MAPK) Syk->Downstream Degranulation Degranulation (Release of Histamine, Cytokines) Downstream->Degranulation

Simplified IgE-mediated signaling pathway and the potential point of intervention for pyrimidinediamine derivatives.

By inhibiting key kinases such as Syk in this pathway, these compounds can potentially block the downstream signaling events that lead to the degranulation of mast cells and basophils, thereby mitigating the allergic response.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the construction of complex pyrimidine-based scaffolds, particularly pyrimidinediamines with potential therapeutic applications as modulators of immune receptor signaling. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

Methodological & Application

Synthesis of Pyrimidinediamines Using Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidinediamines utilizing Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a key starting material. Pyrimidinediamine scaffolds are of significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors and modulators of immune responses.[1][2][3]

Introduction

This compound is a versatile reagent for the synthesis of substituted pyrimidines. The presence of two chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing nitro group at C5, facilitates sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of various amino functionalities, leading to the formation of a diverse library of pyrimidinediamines. These compounds are valuable intermediates and potential drug candidates in various therapeutic areas.[4]

Reaction Principle

The synthesis of pyrimidinediamines from this compound proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, such as primary and secondary amines. The reaction typically shows good regioselectivity, with initial substitution often favoring the more activated C4 or C6 position. Subsequent substitution at the remaining chloro-position can be achieved, sometimes under more forcing conditions, to yield the desired disubstituted pyrimidinediamine.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of pyrimidinediamines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific amine nucleophiles.

Protocol 1: Synthesis of Symmetrically Substituted Pyrimidinediamines

This protocol describes the synthesis of pyrimidinediamines where both chloro groups are substituted by the same amine.

Materials:

  • This compound

  • Amine (primary or secondary, >2.2 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Add the amine (2.2 to 2.5 equivalents) to the solution, followed by the addition of the base (e.g., triethylamine, 2.5 equivalents).

  • Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrimidinediamine product.

Protocol 2: Synthesis of Unsymmetrically Substituted Pyrimidinediamines

This protocol outlines a two-step procedure for the synthesis of pyrimidinediamines with two different amino substituents. This relies on the differential reactivity of the two chlorine atoms, often allowing for sequential substitution.

Step 1: Monosubstitution

  • Follow the procedure outlined in Protocol 1, but use a slight excess of the first amine (1.1 to 1.2 equivalents) and base (1.2 equivalents).

  • Maintain the reaction at a lower temperature (e.g., room temperature to 50 °C) to favor monosubstitution.

  • Carefully monitor the reaction by TLC to maximize the formation of the mono-substituted intermediate and minimize the formation of the di-substituted byproduct.

  • After workup and purification, isolate the mono-amino, mono-chloro pyrimidine intermediate.

Step 2: Disubstitution

  • Use the isolated mono-substituted intermediate from Step 1 as the starting material.

  • Follow the procedure in Protocol 1, reacting the intermediate with the second amine (1.1 to 1.5 equivalents) and a base.

  • This step may require more forcing conditions (higher temperature, longer reaction time) to achieve complete substitution of the second chlorine atom.

  • Work up and purify the final unsymmetrically substituted pyrimidinediamine as described previously.

Data Presentation

The following tables summarize representative, albeit generalized, quantitative data for the synthesis of pyrimidinediamines. Actual results will vary depending on the specific amine used and the reaction conditions.

Table 1: Synthesis of Symmetrical Pyrimidinediamines

Amine SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineEthanol806-1275-90
4-MethoxyanilineAcetonitrile804-880-95
BenzylamineTHF656-1070-85
MorpholineDMF1002-485-98
PiperidineEthanol802-490-99

Table 2: Synthesis of Unsymmetrical Pyrimidinediamines (Two-Step)

StepAmine 1Amine 2Solvent (Step 2)Temperature (°C) (Step 2)Reaction Time (h) (Step 2)Overall Yield (%)
1 & 2AnilineBenzylamineDMF1008-1660-75
1 & 2Morpholine4-FluoroanilineAcetonitrile8012-2455-70
1 & 2Cyclopropylamine3-ChloroanilineEthanol8010-2065-80

Visualizations

Experimental Workflow

The general workflow for the synthesis of pyrimidinediamines is depicted below.

experimental_workflow start Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 reagents1 Amine 1 (1.1-2.2 eq.) Base (e.g., Et3N) reagents1->reaction1 workup_purification1 Aqueous Workup & Column Chromatography reaction1->workup_purification1 intermediate Mono-substituted or Di-substituted Pyrimidine workup_purification1->intermediate reaction2 Second SNAr (for unsymmetrical) intermediate->reaction2 If unsymmetrical product Pyrimidinediamine Product intermediate->product If symmetrical reagents2 Amine 2 (1.1 eq.) Base reagents2->reaction2 workup_purification2 Aqueous Workup & Column Chromatography reaction2->workup_purification2 workup_purification2->product

Caption: General workflow for the synthesis of pyrimidinediamines.

Representative Signaling Pathway

Pyrimidinediamines have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and immune disorders. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition by pyrimidinediamines can enhance anti-tumor immunity.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 activates SLP76 SLP76 ZAP70->SLP76 activates HPK1 HPK1 SLP76->HPK1 activates NFkB NF-κB SLP76->NFkB AP1 AP-1 SLP76->AP1 NFAT NFAT SLP76->NFAT HPK1->SLP76 inhibits Pyrimidinediamine Pyrimidinediamine Inhibitor Pyrimidinediamine->HPK1 inhibits IL2 IL-2 Gene Transcription NFkB->IL2 AP1->IL2 NFAT->IL2

Caption: Inhibition of the HPK1 signaling pathway by pyrimidinediamines.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a highly reactive and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds for pharmaceutical and agrochemical applications. The pyrimidine core is rendered electron-deficient by the presence of two chlorine atoms, a nitro group, and an ethyl carboxylate group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential displacement of the chlorine atoms at the C2 and C6 positions by a variety of nucleophiles, providing a facile entry to a wide range of substituted pyrimidine derivatives. These derivatives are key intermediates in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.

This document provides detailed application notes on the theoretical and practical aspects of nucleophilic aromatic substitution reactions of this compound, along with specific experimental protocols for its functionalization.

Regioselectivity of Nucleophilic Aromatic Substitution

The two chlorine atoms at the C2 and C6 positions of this compound are both activated towards nucleophilic attack. The regioselectivity of the substitution is governed by the electronic and steric environment of each position.

  • C6 Position: This position is ortho to the strongly electron-withdrawing nitro group and para to one of the ring nitrogens. Nucleophilic attack at this position is generally favored, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the nitro group, leading to a more stable transition state.

  • C2 Position: This position is situated between two ring nitrogen atoms, which also contributes to its electrophilicity. While activated, it is generally considered less reactive than the C6 position for substitution by primary and secondary amines in similar systems.

For most nucleophiles, particularly primary and secondary amines, the initial substitution is expected to occur predominantly at the C6 position. Subsequent substitution at the C2 position would require more forcing reaction conditions.

Data Presentation: Reaction of this compound with Nucleophiles

The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution and subsequent transformations of this compound.

NucleophileReagents and ConditionsProductYield (%)Reference
Primary/Secondary Amine (General)Amine (1.0-1.2 eq.), Base (e.g., Et3N, DIPEA), Solvent (e.g., DCM, THF, MeCN), RT to 50°C, 2-18 hEthyl 2-chloro-6-(amino)-5-nitropyrimidine-4-carboxylateNot specified[1]
5-Methyl-1H-pyrazol-3-amineSimilar to general amination conditionsEthyl 2-chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-5-nitropyrimidine-4-carboxylateNot specified[2]
TransformationReagents and ConditionsProductYield (%)Reference
Nitro Group ReductionSnCl2·2H2O (4.0 eq.), Ethyl acetate, 70°C, 5 hEthyl 5-amino-2,6-dichloropyrimidine-4-carboxylateNot specified[1]
Nitro Group Reduction10% Palladium on carbon (0.2 eq.), Magnesium oxide (2 eq.), 1,4-Dioxane, H2 (atm), RT, 16 hEthyl 5-amino-2,6-dichloropyrimidine-4-carboxylateNot specified[3]

Experimental Protocols

Protocol 1: General Procedure for Amination at the C6-Position

This protocol describes a general method for the monosubstitution of a chlorine atom with a primary or secondary amine.

Workflow for C6-Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_substrate Dissolve this compound in an anhydrous solvent (e.g., DCM, THF). add_amine Slowly add the amine solution to the substrate solution at room temperature. prep_substrate->add_amine prep_amine Prepare a solution of the amine and a non-nucleophilic base (e.g., triethylamine). prep_amine->add_amine react Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) for 2-18 hours. add_amine->react monitor Monitor the reaction progress by TLC or LC-MS. react->monitor quench Quench the reaction (e.g., with water or sat. aq. NH4Cl). monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: General workflow for the C6-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the stirred solution of the pyrimidine derivative at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50°C for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 2-chloro-6-(amino)-5-nitropyrimidine-4-carboxylate.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a common subsequent step in the synthesis of pyrimidinediamine derivatives.[1]

Workflow for Nitro Group Reduction

cluster_reaction Reaction Setup cluster_heating Heating and Monitoring cluster_workup Work-up and Isolation setup Suspend this compound and SnCl2·2H2O in ethyl acetate in a sealed tube. heat Stir the suspension at 70°C for 5 hours. setup->heat monitor Monitor the reaction for the disappearance of starting material. heat->monitor cool Cool the reaction mixture. monitor->cool dilute Dilute with water. cool->dilute basify Adjust pH to ~9 with sodium carbonate. dilute->basify extract Extract with ethyl acetate. basify->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous Na2SO4. wash->dry concentrate Concentrate under reduced pressure to obtain the product. dry->concentrate

Caption: Workflow for the reduction of the nitro group using stannous chloride dihydrate.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl2·2H2O) (4.0 equivalents)

  • Ethyl acetate

  • Water

  • Sodium carbonate (Na2CO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a sealed tube, add a suspension of this compound (1.0 equivalent) and stannous chloride dihydrate (4.0 equivalents) in ethyl acetate.

  • Stir the suspension vigorously at 70°C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the resulting solution with water.

  • Carefully adjust the pH of the solution to approximately 9 with the addition of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of a diverse range of substituted pyrimidines. The pronounced electrophilicity of the C2 and C6 positions allows for selective functionalization through nucleophilic aromatic substitution. The protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry and drug development to exploit the synthetic potential of this versatile building block. Careful control of reaction conditions and stoichiometry enables the selective synthesis of mono- and di-substituted pyrimidine derivatives, which are key precursors to a variety of biologically active compounds.

References

Application Notes and Protocols for the Reaction of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate and various amines. This reaction is a cornerstone for synthesizing a diverse range of substituted pyrimidine derivatives, which are pivotal intermediates in medicinal chemistry and drug discovery.

Introduction

This compound is a highly reactive and versatile building block in organic synthesis. The pyrimidine core is rendered electron-deficient by the presence of two chlorine atoms, a nitro group, and an ethyl carboxylate group. This electronic arrangement makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr) by amines. The predictable regioselectivity and broad substrate scope of this reaction allow for the facile generation of molecular complexity, leading to the synthesis of compounds with significant biological potential.

The primary application of the resulting ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate derivatives is as advanced intermediates in the synthesis of fused heterocyclic systems, most notably purine and pteridine analogs. These scaffolds are integral to a multitude of biologically active molecules, including kinase inhibitors, antivirals, and anticancer agents.

Regioselectivity of the Reaction

The reaction of this compound with amines exhibits a high degree of regioselectivity. The incoming amine nucleophile preferentially displaces the chlorine atom at the C-6 position. This preference is attributed to the electronic stabilization of the Meisenheimer intermediate formed during the reaction. The attack at the C-6 position allows for the delocalization of the negative charge onto the adjacent nitro group, a resonance stabilization that is not possible with an attack at the C-2 position.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Reaction with Primary Aliphatic Amines

This protocol describes a general procedure for the reaction with a primary aliphatic amine, using ethylamine as an example.

Materials:

  • This compound

  • Ethylamine (as a solution in a suitable solvent or neat)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

  • Standard laboratory glassware for reaction, workup, and purification

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol or acetonitrile.

  • Add the primary amine (1.0 - 1.2 eq) to the solution.

  • Add a suitable base, such as triethylamine (2.0 - 3.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature, typically ranging from -20°C to room temperature. For instance, the reaction with ethylamine can be conducted at -20°C for 4 hours followed by 6 hours at 0°C.[1]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 2-chloro-6-(ethylamino)-5-nitropyrimidine-4-carboxylate.

Protocol 2: Reaction with Secondary Aliphatic Amines

This protocol outlines a general procedure for the reaction with a secondary aliphatic amine, such as pyrrolidine.

Materials:

  • This compound

  • Pyrrolidine

  • Triethylamine (Et3N)

  • Anhydrous Ethanol (EtOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a reaction flask.

  • Add pyrrolidine (1.1 eq) and triethylamine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired Ethyl 2-chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-4-carboxylate.

Protocol 3: Reaction with Aromatic Amines

This protocol provides a general method for the reaction with an aromatic amine, for example, aniline.

Materials:

  • This compound

  • Aniline

  • A suitable solvent such as Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)

  • A base such as Triethylamine or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the aniline derivative (1.0 - 1.2 eq).

  • Add the base (1.5 - 2.0 eq) to the mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the aniline.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Work up the reaction with an appropriate aqueous and organic solvent extraction.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to afford the pure Ethyl 2-chloro-5-nitro-6-(phenylamino)pyrimidine-4-carboxylate.

Data Presentation

The following table summarizes representative reaction conditions and yields for the amination of chloro-nitropyrimidine derivatives, which are analogous to the reactions of this compound.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthylamineTriethylamineEthanol-20 to 010Not specified[1]
ButylamineTriethylamineEthanolReflux0.5Not specified[2]

Note: The provided data is based on closely related structures and serves as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.

Applications in Synthesis

The primary application of the aminated products is in the construction of fused heterocyclic systems of medicinal importance. A key transformation is the reduction of the nitro group to an amino group, followed by intramolecular cyclization or reaction with a one-carbon synthon to form a purine or related bicyclic system.

G Synthetic Pathway to Purine Analogs A Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate C Ethyl 6-(substituted amino)-2- chloro-5-nitropyrimidine-4-carboxylate A->C S_NAr B Amine (R-NH2) B->C E Ethyl 5-amino-6-(substituted amino)- 2-chloropyrimidine-4-carboxylate C->E Nitro Group Reduction D Reduction (e.g., H2/Pd-C, Fe/AcOH) G Substituted Purine Analog E->G Imidazole Ring Formation F Cyclization (e.g., with formic acid, triethyl orthoformate)

Caption: Synthetic pathway to purine analogs.

Visualizations

The following diagrams illustrate the key mechanistic and workflow aspects of the reaction.

G Mechanism of Nucleophilic Aromatic Substitution (SNAr) cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group A Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate C Meisenheimer Complex (Resonance Stabilized) A->C + B Amine (R-NH2) B->C D Ethyl 6-amino-2-chloro-5- nitropyrimidine-4-carboxylate C->D Aromatization E Chloride Ion (Cl-) D->E +

Caption: Mechanism of Nucleophilic Aromatic Substitution.

G Experimental Workflow Start Start Setup Reaction Setup: - Dissolve pyrimidine in solvent - Add amine and base Start->Setup Reaction Stir at controlled temperature Monitor by TLC Setup->Reaction Workup Aqueous Workup: - Solvent removal - Extraction with organic solvent Reaction->Workup Reaction Complete Purification Purification: - Column chromatography or - Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow.

References

Application Notes and Protocols for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily as a scaffold for the synthesis of kinase inhibitors and other biologically active molecules. Its highly functionalized pyrimidine core, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, allows for selective and sequential nucleophilic substitutions to generate diverse libraries of compounds for drug discovery.

Overview and Key Applications

This compound serves as a crucial starting material for the synthesis of substituted pyrimidine derivatives. The two chlorine atoms at the C2 and C6 positions are susceptible to displacement by various nucleophiles, such as amines, anilines, and alcohols. This reactivity is further enhanced by the electron-withdrawing nitro group at the C5 position.

Primary Applications in Drug Discovery:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in the ATP-binding pocket of numerous kinases. By strategically introducing different substituents at the C2 and C6 positions, medicinal chemists can achieve high potency and selectivity for specific kinase targets, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others implicated in cancer and inflammatory diseases.

  • IgE and/or IgG Receptor Modulators: This starting material is utilized in the preparation of pyrimidinediamines, which have shown potential as modulators of IgE and/or IgG receptors, suggesting applications in allergic and autoimmune disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 54368-61-5
Molecular Formula C₇H₅Cl₂N₃O₄
Molecular Weight 266.04 g/mol
Appearance Off-white to light yellow solid
Melting Point 36-38 °C
Boiling Point 391.4 ± 37.0 °C (Predicted)
Density 1.602 g/cm³

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative kinase inhibitor starting from this compound. These protocols are based on general procedures described in the patent literature for analogous compounds.

Protocol 1: Synthesis of a Diamino Pyrimidine Kinase Inhibitor

This protocol outlines a two-step synthesis involving sequential nucleophilic aromatic substitution (SNAr) reactions to introduce two different amine functionalities, followed by reduction of the nitro group.

Step 1: Monosubstitution at the C6 Position

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.2 M), add the first amine nucleophile (Amine 1, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The C6 position is generally more reactive towards nucleophilic attack.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting monosubstituted product by column chromatography on silica gel.

Step 2: Disubstitution at the C2 Position

  • Reaction Setup: Dissolve the purified monosubstituted intermediate (1.0 eq) in a high-boiling point solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). Add the second amine nucleophile (Amine 2, 1.2 eq) and a base if necessary (e.g., DIPEA or potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. The substitution at the C2 position typically requires more forcing conditions.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Collect the precipitated product by filtration or extract with an organic solvent. Wash the organic phase, dry, and concentrate as described in Step 1.

  • Purification: Purify the final disubstituted product by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the disubstituted pyrimidine (1.0 eq) in a solvent mixture such as ethanol/water or ethyl acetate. Add a reducing agent, for example, iron powder (5.0 eq) and ammonium chloride (1.0 eq) or perform catalytic hydrogenation with Pd/C.

  • Reaction Conditions: If using Fe/NH₄Cl, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting amino-pyrimidine by column chromatography to yield the final kinase inhibitor.

Quantitative Data Presentation

The following table summarizes representative biological data for a hypothetical kinase inhibitor synthesized from this compound, based on typical potency ranges found in the patent literature for similar pyrimidine-based inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, nM)
PYR-INH-001 CDK2/Cyclin E1585 (MCF-7)
PYR-INH-002 EGFR (L858R)25120 (NCI-H1975)
PYR-INH-003 JAK250250 (HEL 92.1.7)
PYR-INH-004 Aurora A860 (HCT116)

Note: The data presented are hypothetical and for illustrative purposes, reflecting typical potencies of pyrimidine-based kinase inhibitors.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified Cyclin-Dependent Kinase (CDK) signaling pathway, a common target for pyrimidine-based inhibitors in cancer therapy.

CDK_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK2 Inhibits

Caption: Simplified CDK signaling pathway leading to cell cycle progression.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Synthesis_Workflow Start Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate Step1 Step 1: S_NAr with Amine 1 (Monosubstitution at C6) Start->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 Step 2: S_NAr with Amine 2 (Disubstitution at C2) Intermediate1->Step2 Intermediate2 Disubstituted Intermediate Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 FinalProduct Final Pyrimidine Derivative (Potential Kinase Inhibitor) Step3->FinalProduct BiochemAssay Biochemical Kinase Assay (IC50 Determination) FinalProduct->BiochemAssay CellAssay Cell-based Proliferation Assay (GI50 Determination) FinalProduct->CellAssay SAR Structure-Activity Relationship (SAR) Studies BiochemAssay->SAR CellAssay->SAR

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Application Notes and Protocols: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a strategic building block in organic synthesis, with a particular focus on the development of potential therapeutic agents.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its electrophilic nature, conferred by the two chlorine atoms and the electron-withdrawing nitro and ester groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse functionalities, leading to the synthesis of libraries of substituted pyrimidines. A significant application of this building block is in the preparation of 2,6-pyrimidinediamines, which have been identified as modulators of Immunoglobulin E (IgE) and/or IgG receptors, highlighting their potential in the treatment of allergic and inflammatory diseases.[1]

Chemical Properties:

PropertyValue
CAS Number 54368-61-5
Molecular Formula C₇H₅Cl₂N₃O₄
Molecular Weight 266.04 g/mol
Appearance Off-white to light yellow solid
Melting Point 36-38 °C
Storage Inert atmosphere, store in freezer under -20°C

Synthetic Applications: Nucleophilic Aromatic Substitution

The primary application of this compound is in sequential or double nucleophilic aromatic substitution reactions. The two chlorine atoms at the C2 and C6 positions are susceptible to displacement by a variety of nucleophiles, most notably primary and secondary amines.

The general reaction scheme involves the stepwise or simultaneous replacement of the chloro groups to yield di-substituted pyrimidine derivatives. The reaction conditions can often be controlled to achieve either mono- or di-substitution.

General Experimental Protocol for the Synthesis of Ethyl 2,6-bis(amino)-5-nitropyrimidine-4-carboxylates

This protocol is adapted from established procedures for SNAr reactions on related dichloronitropyrimidines.

Materials:

  • This compound

  • Primary or secondary amine (2.2 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Base (optional, e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.2 - 3.0 equivalents)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine (2.2 - 2.5 equivalents). If the amine salt is used or if the amine is not in large excess, add a non-nucleophilic base like triethylamine or DIPEA (2.2 - 3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive amines.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure di-substituted product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Synthesis: Ethyl 2,6-bis(benzylamino)-5-nitropyrimidine-4-carboxylate

Reaction Scheme: (Chemical structure of this compound reacting with two equivalents of benzylamine to yield Ethyl 2,6-bis(benzylamino)-5-nitropyrimidine-4-carboxylate)

Experimental Details:

To a solution of this compound (1.0 g, 3.76 mmol) in dichloromethane (20 mL), benzylamine (0.9 mL, 8.27 mmol, 2.2 equiv.) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography (Ethyl acetate/Petroleum ether) to give the title compound.

Expected Characterization Data (based on analogous compounds): [2]

Data TypeExpected Values
Appearance Yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.6-9.4 (br s, 2H, NH), 7.4-7.2 (m, 10H, Ar-H), 4.8-4.7 (d, 4H, CH₂-Ph), 4.4-4.3 (q, 2H, OCH₂CH₃), 1.4-1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165.0 (C=O), 160.1 (C-NH), 158.9 (C-NH), 157.5 (C-CO), 137.5 (Ar-C), 129.0 (Ar-CH), 127.9 (Ar-CH), 127.8 (Ar-CH), 113.1 (C-NO₂), 62.0 (OCH₂), 45.5 (CH₂-Ph), 14.2 (CH₃)
HRMS (ESI+) Calculated for C₂₁H₂₁N₅O₄ [M+H]⁺: 408.1666, Found: (Value to be determined experimentally)

Application in Drug Discovery: Modulation of IgE Receptor Signaling

The di-amino pyrimidine scaffold synthesized from this compound is of significant interest in the development of small molecule inhibitors of the high-affinity IgE receptor, FcεRI.[1] Modulation of this pathway is a validated therapeutic strategy for allergic diseases such as asthma and chronic urticaria.

The FcεRI Signaling Pathway

The binding of an allergen to IgE antibodies complexed with FcεRI on the surface of mast cells and basophils triggers the cross-linking of these receptors. This event initiates a complex intracellular signaling cascade, leading to the release of inflammatory mediators (e.g., histamine, leukotrienes, and cytokines) that are responsible for the symptoms of an allergic reaction.

Key steps in the FcεRI signaling cascade include: [3]

  • Receptor Cross-linking: Allergen binding leads to the aggregation of IgE-FcεRI complexes.

  • Initiation of Signaling: The Src family kinase Lyn phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI.

  • Signal Amplification: The spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAMs and becomes activated.

  • Downstream Signaling: Activated Syk phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLCγ, PI3K, and MAPK pathways.

  • Cellular Response: These pathways culminate in an increase in intracellular calcium, leading to degranulation (release of pre-formed mediators) and the transcription of genes for cytokines and chemokines.

FceRI_Signaling_Pathway

Mechanism of Action of Pyrimidinediamine Modulators

Small molecule inhibitors derived from this compound are designed to interfere with the FcεRI signaling cascade. While the exact binding site may vary, a common mechanism for kinase inhibitors is to compete with ATP for the active site of key kinases in the pathway, such as Lyn or Syk. By inhibiting these initial signaling events, the entire downstream cascade is blocked, preventing mast cell degranulation and the release of inflammatory mediators.

Inhibition_Workflow cluster_logic Logical Flow of Inhibition Start Allergen Exposure Crosslinking IgE-FcεRI Cross-linking Start->Crosslinking Kinase_Activation Lyn/Syk Activation Crosslinking->Kinase_Activation Inhibitor Pyrimidinediamine Inhibitor Inhibitor->Kinase_Activation Inhibits Downstream Downstream Signaling Kinase_Activation->Downstream Degranulation Degranulation & Mediator Release Downstream->Degranulation No_Response Allergic Response Attenuated Degranulation->No_Response

Summary

This compound is a valuable and versatile building block for the synthesis of polysubstituted pyrimidines. Its utility in the construction of pyrimidinediamines as potential modulators of the IgE-mediated allergic response makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The straightforward SNAr chemistry allows for the creation of diverse chemical libraries for screening and lead optimization. The provided protocols and background information serve as a guide for the effective use of this reagent in the synthesis of novel bioactive molecules.

References

Application Notes and Protocols for the Amination of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocols are based on established principles of nucleophilic aromatic substitution (SNAr) on activated pyrimidine rings.

Introduction

This compound is a highly reactive scaffold due to the presence of two chlorine atoms activated by the electron-withdrawing nitro and carboxylate groups. Amination of this compound allows for the introduction of diverse amino functionalities, which is a critical step in the synthesis of novel compounds for drug discovery and development. The regioselectivity of the amination is a key consideration and can be influenced by the nature of the amine and the reaction conditions. Generally, for polychlorinated pyrimidines, primary and secondary amines tend to substitute at the most sterically accessible and electronically activated position.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophilic amines. The reaction typically involves the formation of a Meisenheimer complex as an intermediate, followed by the departure of a chloride leaving group. The presence of the nitro group significantly enhances the electrophilicity of the pyrimidine ring, facilitating the reaction.

Experimental Protocols

This section outlines two primary protocols for the amination of this compound: a general SNAr protocol and a palladium-catalyzed Buchwald-Hartwig amination protocol for less reactive amines.

Protocol 1: General Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for the reaction with primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add a base, such as triethylamine (2.0 eq) or sodium bicarbonate (2.0 eq), to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.[1]

  • To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.[1]

  • Separate the organic layer and wash it sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.[2]

  • Characterize the purified product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3][4]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for less nucleophilic amines, such as anilines or heteroarylamines.[5][6][7]

Materials:

  • This compound

  • Amine (e.g., aniline or heteroarylamine)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs2CO3))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 eq relative to Pd) to a dry Schlenk flask.

  • Add the base (e.g., 1.4 eq of NaOt-Bu) to the flask.[2]

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq) to the flask.[2]

  • Add the anhydrous, degassed solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrimidine.[2]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the amination of this compound.

Table 1: Reaction Conditions for SNAr Amination

ParameterCondition
Substrate This compound
Amine Primary or Secondary Aliphatic Amine
Base Triethylamine or Sodium Bicarbonate
Solvent Acetonitrile, THF, or DCM
Temperature Room Temperature to 60 °C
Typical Yield 60-90%

Table 2: Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrate This compound
Amine Arylamine or Heteroarylamine
Catalyst Pd2(dba)3 or Pd(OAc)2
Ligand Xantphos, BINAP, or DavePhos
Base NaOt-Bu or Cs2CO3
Solvent Toluene or Dioxane
Temperature 80-110 °C
Typical Yield 50-85%

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Pyrimidine in Anhydrous Solvent B Add Amine and Base A->B C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D E Solvent Removal D->E F Aqueous Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the amination of this compound.

reaction_scheme reactant This compound product Ethyl 2-amino-6-chloro-5-nitropyrimidine-4-carboxylate (or 6-amino-2-chloro isomer) reactant->product Base, Solvent (e.g., Et3N, ACN) reagent + R-NH2 (Amine)

Caption: General reaction scheme for the amination of this compound.

References

Application Notes and Protocols for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its highly functionalized pyrimidine core, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, intended to guide researchers in its effective utilization. The primary application of this compound lies in its role as a precursor for pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 54368-61-5[1][3]
Molecular Formula C₇H₅Cl₂N₃O₄[1][3]
Molecular Weight 266.04 g/mol [1][3]
Appearance Off-white to light yellow solid[1]
Melting Point 36-38 °C[1]
Boiling Point (Predicted) 391.4 ± 37.0 °C[1]
Density (Predicted) 1.602 g/cm³[1]
Storage Conditions Inert atmosphere, store in freezer under -20°C[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a three-step process adapted from a general method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidines[4]. The synthetic pathway involves the cyclocondensation of a suitable precursor to form the pyrimidine ring, followed by nitration and subsequent chlorination.

Synthetic Scheme:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A Ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate C Ethyl 4,6-dihydroxy-5-nitropyrimidine-2-carboxylate A->C Fuming HNO₃ / H₂SO₄ B Precursors (e.g., Urea, Diethyl aminomalonate) B->A Base D This compound C->D POCl₃, Catalyst

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl aminomalonate hydrochloride and urea in ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the product.

Step 2: Synthesis of Ethyl 4,6-dihydroxy-5-nitropyrimidine-2-carboxylate

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, add ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield the nitrated product.

Step 3: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a gas trap, suspend ethyl 4,6-dihydroxy-5-nitropyrimidine-2-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a quaternary ammonium salt[4].

  • Heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Key Reactions and Protocols

The two chlorine atoms at positions 2 and 6 of the pyrimidine ring are susceptible to nucleophilic substitution, providing a facile route to a variety of derivatives.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The reaction with primary and secondary amines allows for the introduction of diverse amino functionalities.

G A Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate C Ethyl 2-chloro-6-(R¹R²-amino)-5- nitropyrimidine-4-carboxylate and/or Ethyl 6-chloro-2-(R¹R²-amino)-5- nitropyrimidine-4-carboxylate A->C Base (e.g., Et₃N, K₂CO₃) Solvent (e.g., CH₃CN, THF) Room Temperature B Primary or Secondary Amine (R¹R²NH) B->C D Ethyl 2,6-bis(R¹R²-amino)-5- nitropyrimidine-4-carboxylate C->D Excess Amine Elevated Temperature

Figure 2: General workflow for the amination of this compound.

Experimental Protocol for Mono-amination:

  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile or THF in a round-bottom flask under an inert atmosphere.

  • Add a base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).

  • To this stirred solution, add the primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the mono-aminated product.

Quantitative Data (Illustrative):

AmineProduct(s)Reaction Time (h)Yield (%)
AnilineMono-substituted (mixture of isomers)485
MorpholineMono-substituted (majorly at C6)292
BenzylamineMono-substituted (mixture of isomers)388
Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which is a key step in the synthesis of many biologically active compounds.

G A This compound B Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate A->B Reducing Agent (e.g., Fe/AcOH, SnCl₂·2H₂O, H₂/Pd-C) Solvent (e.g., Ethanol, Acetic Acid)

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a key intermediate in the development of bioactive molecules, particularly pyrimidinediamine derivatives that function as modulators of the Immunoglobulin E (IgE) receptor signaling pathway.

Introduction

This compound is a versatile chemical building block for the synthesis of a variety of heterocyclic compounds. Its pyrimidine core, substituted with two reactive chlorine atoms and an electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its application in medicinal chemistry for the preparation of pyrimidinediamines, a class of compounds that has shown potential as modulators of IgE and/or IgG receptors[1]. The IgE-mediated allergic response is a key target for therapeutic intervention in allergic diseases such as asthma and atopic dermatitis.

The general synthetic strategy involves the sequential displacement of the two chlorine atoms with different amine nucleophiles, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The nitro group can be subsequently reduced to an amino group, which can be further functionalized, expanding the chemical space for drug discovery.

Key Reactions and Mechanisms

The primary reaction employed in the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. The two chlorine atoms at positions 2 and 6 are the leaving groups.

Regioselectivity of Nucleophilic Substitution:

In 2,6-dichloropyrimidine systems, the regioselectivity of the first nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions. For primary and secondary amines, the substitution is expected to occur at either the C2 or C6 position. The electronic environment of both positions is similar. However, steric hindrance from the adjacent ethyl carboxylate group at C4 might play a role in directing the incoming nucleophile.

For a stepwise synthesis of unsymmetrical 2,6-diamino-5-nitropyrimidine derivatives, the first substitution is typically carried out under milder conditions, and the second substitution at the remaining chloro-position often requires more forcing conditions (e.g., higher temperature).

Synthesis of Bioactive Pyrimidinediamines: A General Workflow

The synthesis of bioactive pyrimidinediamines from this compound generally follows a multi-step process. This workflow allows for the introduction of diverse chemical moieties to explore their impact on biological activity.

G start Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate step1 First Nucleophilic Substitution (Primary/Secondary Amine 1) start->step1 intermediate1 Ethyl 2-amino-6-chloro- 5-nitropyrimidine-4-carboxylate step1->intermediate1 step2 Second Nucleophilic Substitution (Primary/Secondary Amine 2) intermediate1->step2 intermediate2 Ethyl 2,6-diamino- 5-nitropyrimidine-4-carboxylate step2->intermediate2 step3 Nitro Group Reduction (e.g., H2, Pd/C) intermediate2->step3 intermediate3 Ethyl 2,6-diamino- 5-aminopyrimidine-4-carboxylate step3->intermediate3 step4 Amide Coupling or Further Functionalization intermediate3->step4 final_product Bioactive Pyrimidinediamine Derivatives step4->final_product

Caption: General workflow for the synthesis of bioactive pyrimidinediamines.

Experimental Protocols

The following are representative protocols for the synthesis of pyrimidinediamine derivatives from this compound. These protocols are based on established methods for SNAr reactions on similar heterocyclic systems and should be optimized for specific substrates.

Protocol 1: Synthesis of Ethyl 2-(Alkylamino)-6-chloro-5-nitropyrimidine-4-carboxylate (Monosubstitution)

This protocol describes the selective monosubstitution at one of the chloro positions.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous acetonitrile (CH₃CN) or ethanol (EtOH)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile or ethanol.

  • In a separate vial, prepare a solution of the desired primary or secondary amine and triethylamine or DIPEA in the same solvent.

  • Slowly add the amine solution to the solution of the starting pyrimidine with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to obtain the desired monosubstituted product.

Protocol 2: Synthesis of Ethyl 2,6-bis(Alkylamino)-5-nitropyrimidine-4-carboxylate (Disubstitution)

This protocol describes the substitution of both chloro positions with the same or different amines. For symmetrical disubstitution, an excess of the amine can be used. For unsymmetrical disubstitution, the product from Protocol 1 is used as the starting material.

Materials:

  • Ethyl 2-(alkylamino)-6-chloro-5-nitropyrimidine-4-carboxylate (from Protocol 1) (1.0 equiv)

  • Second primary or secondary amine (1.5 - 2.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a sealed reaction vessel, dissolve the monosubstituted pyrimidine in anhydrous DMF or dioxane.

  • Add the second amine and the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product via silica gel column chromatography.

Quantitative Data from a Representative Synthesis

The following table summarizes representative yields for the synthesis of a hypothetical pyrimidinediamine derivative based on typical SNAr reactions on similar substrates.

StepProductReagents and ConditionsTypical Yield (%)
1Ethyl 2-(benzylamino)-6-chloro-5-nitropyrimidine-4-carboxylateBenzylamine, TEA, CH₃CN, rt75-85
2Ethyl 2-(benzylamino)-6-(morpholino)-5-nitropyrimidine-4-carboxylateMorpholine, DIPEA, DMF, 100 °C60-70
3Ethyl 5-amino-2-(benzylamino)-6-(morpholino)pyrimidine-4-carboxylateH₂, 10% Pd/C, EtOH, rt80-90

Biological Activity and Signaling Pathway

The synthesized pyrimidinediamine derivatives are designed to modulate the IgE receptor (FcεRI) signaling pathway, which is central to the allergic inflammatory response.

The IgE-FcεRI Signaling Pathway

The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers the cross-linking of these receptors. This event initiates a complex intracellular signaling cascade.

G Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Bound to Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT SLP76 SLP-76 Syk->SLP76 PLCG PLCγ LAT->PLCG SLP76->PLCG PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokine_Production Cytokine Production MAPK->Cytokine_Production NFkB->Cytokine_Production

Caption: Simplified IgE-FcεRI signaling pathway in mast cells.

Key steps in this pathway include the activation of Src family kinases (e.g., Lyn), followed by the phosphorylation and activation of Syk kinase. Syk then phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of phospholipase Cγ (PLCγ). PLCγ hydrolyzes PIP₂ into IP₃ and DAG, which in turn trigger calcium release and activate protein kinase C (PKC). These events culminate in the activation of downstream pathways such as the MAPK and NF-κB pathways, leading to degranulation (release of histamine and other inflammatory mediators) and the production of pro-inflammatory cytokines.[2][3]

Mechanism of Action of Pyrimidinediamine Modulators

The synthesized pyrimidinediamine derivatives can potentially inhibit this signaling cascade through several mechanisms:

  • Direct Inhibition of Kinases: Many small molecule inhibitors target the ATP-binding site of kinases. The pyrimidinediamine scaffold is a known "hinge-binder" and could be designed to inhibit key kinases in the pathway, such as Syk or Lyn.

  • Allosteric Modulation: The compounds might bind to allosteric sites on key signaling proteins, altering their conformation and preventing their activation.

  • Disruption of Protein-Protein Interactions: The formation of signaling complexes is crucial for pathway activation. The synthesized molecules could be designed to disrupt critical protein-protein interactions, such as the binding of Syk to the phosphorylated ITAMs of FcεRI.

Hypothetical Bioactivity Data

The following table presents hypothetical bioactivity data for a series of synthesized pyrimidinediamine derivatives, illustrating a potential structure-activity relationship (SAR).

Compound IDR¹ SubstituentR² SubstituentSyk Inhibition IC₅₀ (nM)Mast Cell Degranulation IC₅₀ (µM)
PDM-001BenzylMorpholino1501.2
PDM-0024-FluorobenzylMorpholino850.8
PDM-0033-MethoxybenzylMorpholino2102.5
PDM-004Benzyl4-Methylpiperazinyl1200.9
PDM-005Benzyl3-Hydroxypyrrolidinyl950.7

SAR Observations:

  • Electron-withdrawing groups on the benzyl ring at R¹ (e.g., PDM-002) may enhance potency.

  • The nature of the heterocyclic ring at R² significantly influences activity, with hydrogen bond donors/acceptors (e.g., PDM-005) potentially improving potency.

These notes and protocols provide a framework for the rational design and synthesis of novel bioactive molecules based on the this compound scaffold for the potential treatment of allergic diseases. Further optimization and in-depth biological evaluation are necessary to identify clinical candidates.

References

Application Notes and Protocols: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a versatile intermediate for the preparation of several commercially important triazolopyrimidine sulfonamide herbicides, including florasulam, diclosulam, and penoxsulam. This document outlines the general synthetic strategy, detailed experimental protocols for key transformations, and data on reaction yields and product purity.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of a range of agrochemicals. Its reactive chloro, nitro, and ester functional groups allow for sequential and regioselective modifications, leading to the construction of complex heterocyclic systems. The triazolopyrimidine sulfonamide herbicides derived from this intermediate are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids. This inhibition leads to the disruption of plant growth and eventual death of susceptible weeds, making these herbicides valuable tools in crop protection.

General Synthetic Strategy

The overall synthetic approach to triazolopyrimidine sulfonamide herbicides from this compound involves a multi-step sequence. The key transformations include:

  • Diamination: Sequential nucleophilic substitution of the two chloro groups with ammonia or amines to introduce the necessary nitrogen functionalities.

  • Nitro Group Reduction: Reduction of the nitro group to an amino group, creating a vicinal diamino system on the pyrimidine ring.

  • Triazole Ring Formation: Cyclization of the resulting triaminopyrimidine derivative to form the core triazolopyrimidine scaffold.

  • Sulfonylation and Coupling: Introduction of a sulfonyl chloride group and subsequent coupling with a substituted aniline to yield the final herbicide.

This strategic sequence allows for the controlled construction of the complex herbicide molecules with high efficiency.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a triazolopyrimidine intermediate from this compound.

Step 1: Synthesis of Ethyl 2,6-diamino-5-nitropyrimidine-4-carboxylate

This protocol describes the displacement of the chloro groups with ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

  • Add an excess of aqueous ammonia (10-15 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Ethyl 2,6-diamino-5-nitropyrimidine-4-carboxylate.

Step 2: Synthesis of Ethyl 2,4,5-triaminopyrimidine-6-carboxylate

This protocol details the reduction of the nitro group to an amine.

Materials:

  • Ethyl 2,6-diamino-5-nitropyrimidine-4-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

  • Hydrogenation apparatus

Procedure:

  • Suspend Ethyl 2,6-diamino-5-nitropyrimidine-4-carboxylate (1 eq.) in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-60 psi) or add a hydrogen donor like ammonium formate (3-5 eq.).

  • Stir the mixture vigorously at room temperature for 8-12 hours or until the reaction is complete (monitored by TLC or HPLC).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield Ethyl 2,4,5-triaminopyrimidine-6-carboxylate.

Step 3: Synthesis of the Triazolopyrimidine Core

This protocol describes the cyclization to form the fused triazole ring.

Materials:

  • Ethyl 2,4,5-triaminopyrimidine-6-carboxylate

  • Formamide

  • High-temperature reaction vessel

Procedure:

  • Combine Ethyl 2,4,5-triaminopyrimidine-6-carboxylate (1 eq.) and an excess of formamide (10-20 eq.) in a high-temperature reaction vessel.

  • Heat the mixture to 180-200 °C and maintain for 2-4 hours.

  • Monitor the reaction for the formation of the triazolopyrimidine ring.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The solid product will precipitate. Collect the solid by filtration, wash with water, and dry.

Data Presentation

The following tables summarize the typical yields and purities for the key synthetic steps.

Step Reaction Product Typical Yield (%) Typical Purity (%)
1DiaminationEthyl 2,6-diamino-5-nitropyrimidine-4-carboxylate85 - 95>95
2Nitro ReductionEthyl 2,4,5-triaminopyrimidine-6-carboxylate90 - 98>97
3Triazole FormationTriazolopyrimidine Core Intermediate75 - 85>95

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow from the starting material to the triazolopyrimidine core, which is a precursor to the final herbicide products.

G Start Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate Intermediate1 Ethyl 2,6-diamino- 5-nitropyrimidine-4-carboxylate Start->Intermediate1 Diamination (NH3) Intermediate2 Ethyl 2,4,5-triamino- pyrimidine-6-carboxylate Intermediate1->Intermediate2 Nitro Reduction (H2, Pd/C) Intermediate3 Triazolopyrimidine Core Intermediate2->Intermediate3 Cyclization (Formamide) Final_Product Triazolopyrimidine Sulfonamide Herbicides (e.g., Florasulam, Diclosulam) Intermediate3->Final_Product Further Functionalization

Caption: General synthetic workflow for triazolopyrimidine herbicides.

Mechanism of Action: ALS Inhibition

Triazolopyrimidine sulfonamide herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The following diagram illustrates this mechanism.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Biosynthesis PlantGrowth Protein Synthesis & Plant Growth AminoAcids->PlantGrowth Herbicide Triazolopyrimidine Sulfonamide Herbicide Herbicide->Inhibition Inhibition->ALS

Caption: Mechanism of action of triazolopyrimidine herbicides.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of potent triazolopyrimidine sulfonamide herbicides. The provided protocols and data offer a solid foundation for researchers and chemists in the agrochemical industry to develop and optimize synthetic routes to these important crop protection agents. The clear understanding of the synthetic pathways and the mechanism of action is crucial for the development of new and improved herbicidal solutions.

Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocols outlined below cover classical and modern synthetic methodologies, including the Principal Synthesis, the Biginelli reaction, and metal-catalyzed cross-coupling reactions.

Introduction

Pyrimidines are fundamental heterocyclic scaffolds present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide offers detailed, step-by-step protocols for key synthetic transformations, quantitative data for reaction optimization, and visualizations of synthetic workflows and relevant biological pathways.

I. Principal Synthesis of Substituted Pyrimidines

The Principal Synthesis is a classical and versatile method for constructing the pyrimidine ring. It typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative. This approach allows for the introduction of various substituents at the 2, 4, and 6-positions of the pyrimidine core.

Table 1: Representative Yields for the Principal Synthesis of 2,4-Diamino-6-hydroxypyrimidine
1,3-Dicarbonyl CompoundN-C-N ReagentBaseSolventReaction TimeTemperatureYield (%)Reference
Ethyl CyanoacetateGuanidine HydrochlorideSodium EthoxideEthanol2 hoursReflux80-82--INVALID-LINK--
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Ethyl Cyanoacetate

  • Guanidine Hydrochloride

  • Glacial Acetic Acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 1-L round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.

  • Formation of Ethyl Sodiocyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride. Filter the resulting sodium chloride precipitate to obtain a clear filtrate of guanidine in ethanol.

  • Condensation Reaction: Add the guanidine solution to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.

  • Work-up and Isolation: Evaporate the reaction mixture to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Purification: Cool the solution to induce crystallization. Collect the resulting yellow needles of 2,4-diamino-6-hydroxypyrimidine by filtration. The expected yield is 101–103 g (80–82%).

II. Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and possess biological activities. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]

Table 2: Yields for the Biginelli Reaction with Various Aldehydes
Aldehydeβ-KetoesterN-C-N ReagentCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaYb(OTf)₃None30 min100°C92--INVALID-LINK--
4-ChlorobenzaldehydeEthyl AcetoacetateUreaYb(OTf)₃None45 min100°C95--INVALID-LINK--
4-NitrobenzaldehydeMethyl AcetoacetateUreaSiW/A15None10 min120°C98--INVALID-LINK--
2-ChlorobenzaldehydeMethyl AcetoacetateUreaSiW/A15None15 min120°C94--INVALID-LINK--
Experimental Protocol: A Solvent-Free Biginelli Reaction

This protocol is a generalized procedure based on literature reports for solvent-free Biginelli reactions.[2][3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-2 mol%)

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • Reaction: Heat the mixture at 100-120°C with stirring for the time indicated by TLC monitoring (typically 10-60 minutes).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the aldehyde), cool the mixture to room temperature. Add water and stir until a solid precipitate forms.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

III. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful method for the functionalization of pyrimidine rings by forming new carbon-carbon bonds. This palladium-catalyzed reaction couples a halopyrimidine with an organoboron reagent, such as a boronic acid.[4][5]

Table 3: Yields for the Suzuki-Miyaura Coupling of Chloropyrimidines
HalopyrimidineBoronic AcidPalladium CatalystLigandBaseSolventReaction TimeTemperatureYield (%)Reference
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ (0.5 mol%)-K₂CO₃1,4-Dioxane/H₂O15 min150°C (MW)95--INVALID-LINK--
2,4-Dichloropyrimidine4-Methoxyphenylboronic AcidPd(PPh₃)₄ (0.5 mol%)-K₂CO₃1,4-Dioxane/H₂O15 min150°C (MW)92--INVALID-LINK--
6-Chloropyrido[2,3-d]pyrimidine4-Fluorophenylboronic AcidPd₂(dba)₃XPhosK₃PO₄Toluene12 h100°C85--INVALID-LINK--
2,4-Diamino-6-chloropyrimidine4-Methylphenylboronic AcidPd(PPh₃)₄-K₂CO₃EtOH/Toluene1-2 h90°C88--INVALID-LINK--
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the regioselective C4-arylation of 2,4-dichloropyrimidine.[6]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 150°C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-4-arylpyrimidine.

Visualizations

Synthetic Workflow and Signaling Pathway Diagrams

G General Workflow for Substituted Pyrimidine Synthesis cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Pyrimidine Core cluster_functionalization Further Functionalization cluster_product Final Product start1 1,3-Dicarbonyl Compound reaction Principal Synthesis or Biginelli Reaction start1->reaction start2 Amidine / Urea / Guanidine start2->reaction intermediate Substituted Pyrimidine reaction->intermediate functionalization Metal-Catalyzed Cross-Coupling intermediate->functionalization product Diversely Substituted Pyrimidine functionalization->product Biginelli_Mechanism Mechanism of the Biginelli Reaction aldehyde Aldehyde acyliminium N-Acyliminium Ion aldehyde->acyliminium + Urea, -H₂O urea Urea urea->acyliminium adduct Open-Chain Adduct acyliminium->adduct + β-Ketoester ketoester β-Ketoester (Enol) ketoester->adduct dihydropyrimidinone 3,4-Dihydropyrimidin-2(1H)-one adduct->dihydropyrimidinone Cyclization, -H₂O FU_Pathway Mechanism of Action of 5-Fluorouracil FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FUTP FUTP FU->FUTP Metabolic Activation FdUMP->inhibition FUTP->disruption TS Thymidylate Synthase dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn RNA_syn RNA Synthesis inhibition->TS disruption->RNA_syn

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the two chlorine atoms at the C2 and C6 positions of the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the C5 position is a strong electron-withdrawing group, which activates the ring for nucleophilic attack. The ester group at the C4 position can also undergo hydrolysis under certain conditions.

Q2: Which chlorine atom is more reactive in nucleophilic substitution reactions?

A2: In this compound, the C2 and C6 positions are electronically equivalent due to the molecule's symmetry. Therefore, initial monosubstitution can occur at either position, leading to the same product. The regioselectivity becomes a critical factor in unsymmetrically substituted dichloropyrimidines.

Q3: What are the common types of reactions performed with this compound?

A3: The most common reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of one or both chlorine atoms by various nucleophiles such as amines, alkoxides, and thiolates.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be used for further functionalization.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1][2]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[3] A suitable mobile phase, typically a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting material, intermediates, and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[4]

Troubleshooting Guides

Low or No Reaction Yield

Q5: My nucleophilic substitution reaction is not proceeding or giving a very low yield. What are the possible causes and solutions?

A5: Several factors could contribute to a low or nonexistent yield in a nucleophilic substitution reaction. Here's a systematic approach to troubleshooting this issue:

  • Insufficient Reactivity of the Nucleophile:

    • Problem: The chosen nucleophile may not be strong enough to displace the chloride.

    • Solution: Consider using a stronger nucleophile or activating the existing one. For example, when using an alcohol, deprotonating it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide is necessary. For amine nucleophiles, the choice of base is also crucial.

  • Inappropriate Reaction Temperature:

    • Problem: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential side reactions at elevated temperatures.

  • Poor Solubility of Reactants:

    • Problem: If the reactants are not well-dissolved, the reaction will be slow or incomplete.

    • Solution: Select a solvent that dissolves all reactants. Common solvents for these reactions include dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF). Gentle heating can also improve solubility.

  • Presence of Moisture:

    • Problem: Water can react with strong bases or the starting material itself, leading to unwanted side products and reduced yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Inadequate Base:

    • Problem: For reactions involving amine nucleophiles, a base is often required to neutralize the HCl generated during the reaction. An insufficient amount or an inappropriate choice of base can stall the reaction.

    • Solution: Use a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Ensure at least one equivalent of the base is used.

Troubleshooting Low Yield - A Logical Workflow

low_yield_troubleshooting start Low or No Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_temp Is the reaction temperature adequate? check_nucleophile->increase_temp Yes solution_nucleophile Use a stronger nucleophile or activate the current one. check_nucleophile->solution_nucleophile No check_solubility Are all reactants soluble? increase_temp->check_solubility Yes solution_temp Gradually increase temperature and monitor by TLC. increase_temp->solution_temp No check_conditions Are anhydrous conditions and inert atmosphere used? check_solubility->check_conditions Yes solution_solubility Change solvent or use a co-solvent. check_solubility->solution_solubility No check_base Is the base appropriate and sufficient? check_conditions->check_base Yes solution_conditions Use dry glassware, anhydrous solvents, and an inert gas. check_conditions->solution_conditions No solution_base Use a suitable non-nucleophilic base in sufficient quantity. check_base->solution_base No end_node Yield Optimized check_base->end_node Yes solution_nucleophile->end_node solution_temp->end_node solution_solubility->end_node solution_conditions->end_node solution_base->end_node nucleophilic_substitution_workflow start Start dissolve Dissolve starting material and base in anhydrous solvent. start->dissolve add_nucleophile Add amine solution drop-wise at room temp. dissolve->add_nucleophile react Stir and monitor by TLC. add_nucleophile->react workup Work-up: - Reduce volume - Dilute with EtOAc - Wash with NaOH(aq) react->workup purify Purify by trituration or column chromatography. workup->purify end_product Final Product purify->end_product

References

Technical Support Center: Amination of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the amination of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the amination of this compound?

The major expected product is the mono-aminated pyrimidine derivative. The regioselectivity of the reaction, i.e., whether the amine substitutes at the C2 or C6 position, is influenced by the nature of the amine and the reaction conditions. Generally, for nucleophilic aromatic substitution (SNAr) on pyrimidines with an electron-withdrawing group, substitution at the position para to the activating group is favored. In this case, both chloro groups are ortho to the nitro group, so steric and electronic factors of the incoming amine will play a significant role.

Q2: What are the most common side reactions observed during this amination?

Common side reactions include:

  • Di-substitution: Reaction of the starting material with two equivalents of the amine to replace both chlorine atoms.

  • Hydrolysis/Solvolysis: Reaction with water or solvent (if alcoholic) to form hydroxylated or alkoxylated byproducts. This is more likely at elevated temperatures or in the presence of strong acids or bases.[1][2]

  • Formation of the wrong regioisomer: Depending on the reaction conditions and the amine used, a mixture of C2 and C6 aminated products may be formed.[3][4]

  • Decomposition: The starting material, being a nitro-substituted dichloropyrimidine, can be susceptible to decomposition at high temperatures or in the presence of water.[5]

Q3: How can I minimize the formation of the di-aminated byproduct?

To minimize di-substitution, you can:

  • Use a controlled stoichiometry of the amine (typically 1.0 to 1.2 equivalents).

  • Maintain a lower reaction temperature.

  • Slowly add the amine to the reaction mixture to maintain a low instantaneous concentration.

Q4: My reaction is not proceeding to completion. What are the possible reasons?

Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Deactivation of the nucleophile: If the reaction is run under acidic conditions, the amine nucleophile can be protonated and rendered non-nucleophilic.[2]

  • Poor solubility of reagents: Ensure that all reactants are adequately dissolved in the chosen solvent.

  • Inadequate base: If a base is used to scavenge the HCl generated, ensure it is of sufficient strength and quantity.

Q5: I am observing an unexpected peak in my LC-MS that corresponds to the starting material plus 18 amu. What could it be?

An additional 18 amu (atomic mass units) likely corresponds to the hydrolysis of one of the chloro groups to a hydroxyl group. This can occur if there is residual water in your reagents or solvent, or if the reaction is worked up under aqueous conditions for a prolonged period.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of side products (di-amination, hydrolysis). - Decomposition of starting material or product.- Increase reaction time and/or temperature cautiously, monitoring for decomposition. - Use a precise stoichiometry of the amine (1.0-1.2 eq.). - Ensure anhydrous conditions (dry solvents and reagents). - Consider a milder reaction protocol, such as a Buchwald-Hartwig amination.[6]
Formation of Di-aminated Product - Excess amine used. - High reaction temperature.- Reduce the amount of amine to near stoichiometric. - Lower the reaction temperature. - Add the amine solution dropwise.
Presence of Hydrolysis/Solvolysis Byproducts - Water present in the reaction mixture. - Use of protic solvents (e.g., alcohols) at elevated temperatures.[1]- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - If using an alcohol as a solvent, be aware of potential alkoxylation and consider an alternative aprotic solvent.
Mixture of Regioisomers - Lack of regioselectivity under the chosen conditions.- Modify the reaction temperature; lower temperatures often favor the thermodynamically more stable product. - Screen different solvents to potentially influence selectivity. - For primary and secondary amines, substitution is generally expected at the C4/C6 position in related systems. Tertiary amines have been shown to favor the C2 position in some dichloropyrimidines.[3]
Reaction Turns Dark/Tarry - Decomposition of the starting material or product.[5]- Lower the reaction temperature. - Ensure the reaction is not exposed to strong light if the compounds are light-sensitive. - Degas the solvent to remove dissolved oxygen.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a general procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • Base (e.g., triethylamine, diisopropylethylamine) (1.5 eq.)

  • Anhydrous solvent (e.g., THF, acetonitrile, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base to the solution and stir.

  • In a separate flask, dissolve the amine in the anhydrous solvent.

  • Slowly add the amine solution to the pyrimidine solution at room temperature or a pre-determined temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Influence of Amine Stoichiometry on Product Distribution

Amine EquivalentsDesired Mono-aminated Product (%)Di-aminated Product (%)Unreacted Starting Material (%)
1.075520
1.285105
2.015805
3.0<5>950

Table 2: Effect of Reaction Temperature on Side Product Formation

Temperature (°C)Desired Product Yield (%)Hydrolysis/Solvolysis Byproduct (%)Decomposition (%)
25 (Room Temp)60 (slow reaction)<1<1
50802-51-2
807010-155-10
10050>20>20

Visualizations

Amination_Reaction_Pathway start Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate product Desired Mono-aminated Product start->product + Amine (1 eq.) side_product1 Di-aminated Product start->side_product1 + Amine (>2 eq.) side_product2 Hydrolysis/Solvolysis Product start->side_product2 + H2O or ROH amine Amine (R-NH2) amine->product

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_products Identify Side Products (LC-MS) check_sm->side_products No optimize_cond Increase Time/Temp Check Reagent Purity incomplete->optimize_cond success Improved Yield/ Purity optimize_cond->success is_diamination Di-amination? side_products->is_diamination reduce_amine Reduce Amine Stoichiometry Lower Temperature is_diamination->reduce_amine Yes is_hydrolysis Hydrolysis? is_diamination->is_hydrolysis No reduce_amine->success use_anhydrous Use Anhydrous Conditions Inert Atmosphere is_hydrolysis->use_anhydrous Yes is_hydrolysis->success No/Other use_anhydrous->success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Products from Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from "Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate." The following information is designed to assist researchers in overcoming common challenges encountered during the purification of substituted pyrimidine derivatives, ensuring the attainment of high-purity compounds essential for drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The primary reaction of this compound is nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring are susceptible to displacement by a variety of nucleophiles, most commonly amines. This allows for the sequential synthesis of mono- and di-substituted pyrimidine derivatives.

Q2: What are the likely impurities in my reaction mixture?

A2: Common impurities include unreacted starting material, mono-substituted intermediates (in the case of di-substitution reactions), di-substituted byproducts (if mono-substitution is desired), and products of side reactions such as hydrolysis of the ester group. The specific impurities will depend on the reaction conditions and the nucleophiles used.

Q3: What are the recommended primary purification techniques for products of these reactions?

A3: The two most effective and widely used purification techniques for the products of this compound reactions are recrystallization and column chromatography. The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of fraction purity during column chromatography and can help in determining the effectiveness of a recrystallization step. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for more quantitative purity analysis of the final product.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid products. However, several challenges can arise.

ProblemPotential CauseRecommended Solution
Product does not dissolve in the chosen solvent, even upon heating. The solvent is not polar enough to dissolve the substituted pyrimidine product.Select a more polar solvent. For aminopyrimidine derivatives, alcohols (ethanol, methanol) or ethyl acetate are often good starting points. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and add a "poor" solvent dropwise until turbidity appears, then add a few drops of the "good" solvent to redissolve and allow to cool slowly.
Product "oils out" or precipitates as an amorphous solid instead of forming crystals. The solution is supersaturated, or the temperature gradient is too steep. The chosen solvent may not be ideal.Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Seeding the solution with a pure crystal of the desired compound can induce proper crystallization. Experiment with different solvents or solvent mixtures.
Significant impurities remain after recrystallization (confirmed by TLC or NMR). The impurities have a similar solubility profile to the desired product in the chosen solvent.A second recrystallization using a different solvent system may be effective. If co-crystallization is occurring, column chromatography is a more suitable purification method.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The product is partially soluble in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues

Column chromatography is essential for purifying oils and for separating compounds with similar polarities.

ProblemPotential CauseRecommended Solution
Poor separation of the desired product from an impurity. The polarity of the eluent is too high, causing all compounds to move too quickly down the column. The polarity difference between the product and impurity is very small.Optimize the mobile phase. A common eluent for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] Decrease the proportion of the polar solvent to improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating closely eluting compounds.
The product is not eluting from the column. The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the eluent (e.g., dichloromethane/methanol) can be effective.
Streaking or tailing of spots on TLC of collected fractions. The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.For basic compounds like amines, adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be added. Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Applying gentle pressure can help to create a more compact and even column bed.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Empirically determine a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices for substituted pyrimidines include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a flat and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation

The following tables provide illustrative data for the purification of common products derived from this compound. Note: The values presented are typical and may vary depending on the specific reaction conditions and the scale of the experiment.

Table 1: Illustrative Recrystallization Data for Ethyl 2,6-diamino-5-nitropyrimidine-4-carboxylate

Recrystallization SolventCrude Purity (%)Purified Purity (%)Yield (%)
Ethanol85>9875
Ethyl Acetate85>9770
Methanol/Water85>9880

Table 2: Illustrative Column Chromatography Data for Ethyl 2-amino-6-chloro-5-nitropyrimidine-4-carboxylate

Eluent System (Hexane:Ethyl Acetate)Crude Purity (%)Purified Purity (%)Yield (%)
4:190>9985
3:190>9988
2:190>9890

Mandatory Visualizations

PurificationWorkflow Crude Crude Reaction Product Analysis1 Purity Assessment (TLC, NMR) Crude->Analysis1 Decision1 Solid or Oil? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Solid ColumnChromatography Column Chromatography Decision1->ColumnChromatography Oil Analysis2 Purity Check (TLC, NMR) Recrystallization->Analysis2 ColumnChromatography->Analysis2 Decision2 Purity > 98%? Analysis2->Decision2 PureProduct Pure Product Decision2->PureProduct Yes FurtherPurification Further Purification Required Decision2->FurtherPurification No FurtherPurification->ColumnChromatography

Caption: General workflow for the purification of reaction products.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC/NMR) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity OK Impure Impure Product CheckPurity->Impure Purity Not OK IdentifyIssue Identify Purification Issue Impure->IdentifyIssue PoorSeparation Poor Separation IdentifyIssue->PoorSeparation Chromatography LowYield Low Yield IdentifyIssue->LowYield Recrystallization OilingOut Oiling Out IdentifyIssue->OilingOut Recrystallization OptimizeCC Optimize Column Chromatography (e.g., change eluent) PoorSeparation->OptimizeCC OptimizeRecryst Optimize Recrystallization (e.g., change solvent) LowYield->OptimizeRecryst SlowCooling Ensure Slow Cooling / Seeding OilingOut->SlowCooling OptimizeCC->Start OptimizeRecryst->Start SlowCooling->Start

Caption: Logical troubleshooting guide for purification challenges.

References

Avoiding di-substitution in reactions with "Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and avoid common pitfalls, such as di-substitution.

Troubleshooting Guide: Avoiding Di-substitution

Issue: My reaction with this compound is resulting in a mixture of mono- and di-substituted products, with a low yield of the desired mono-substituted compound.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Reactivity of Nucleophile Strong nucleophiles can readily react at both chlorinated positions, especially at elevated temperatures.- Use a less reactive nucleophile if possible. - Consider using a bulky nucleophile to sterically hinder the second substitution.
Stoichiometry of Reactants An excess of the nucleophile will drive the reaction towards di-substitution.- Use a 1:1 or slightly less than stoichiometric amount of the nucleophile relative to the pyrimidine. - Perform a slow addition of the nucleophile to the reaction mixture to maintain its low concentration.[1]
Reaction Temperature Higher temperatures increase the rate of both mono- and di-substitution, often favoring the latter.- Run the reaction at a lower temperature (e.g., room temperature or below) and monitor the progress over a longer period.
Choice of Base A strong base can deprotonate the mono-substituted product, making it more susceptible to a second substitution.- Use a weaker, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) to neutralize any acid formed during the reaction.
Solvent Effects The solvent can influence the reactivity of the nucleophile and the solubility of intermediates.- Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, potentially leading to over-reaction.[1] Consider using less polar solvents like THF or acetonitrile to moderate the reactivity.
Logical Flow for Troubleshooting Di-substitution

Here is a decision-making workflow to help you troubleshoot and minimize di-substitution.

G start Di-substitution Observed check_stoichiometry Is Nucleophile ≤ 1 equivalent? start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or slight excess of pyrimidine check_stoichiometry->adjust_stoichiometry No check_temp Is Reaction Temperature Low? (e.g., 0°C to RT) check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_nucleophile Is Nucleophile Highly Reactive? check_temp->check_nucleophile Yes lower_temp->check_nucleophile consider_nucleophile Consider a bulkier or less reactive nucleophile check_nucleophile->consider_nucleophile Yes check_base Is a Strong Base Being Used? check_nucleophile->check_base No consider_nucleophile->check_base weaker_base Switch to a Weaker, Non-nucleophilic Base check_base->weaker_base Yes check_solvent Is the Solvent Highly Polar Aprotic? check_base->check_solvent No weaker_base->check_solvent change_solvent Test Less Polar Solvents (e.g., THF, ACN) check_solvent->change_solvent Yes monitor_reaction Monitor Reaction Closely (TLC, LC-MS) check_solvent->monitor_reaction No change_solvent->monitor_reaction

Caption: Troubleshooting workflow for minimizing di-substitution.

Frequently Asked Questions (FAQs)

Q1: At which position (C2 or C6) is nucleophilic substitution more likely to occur first on this compound?

A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[2] The positions C2 and C6 are activated by the electron-withdrawing nitro group at C5 and the carboxylate group at C4. Generally, in dichloropyrimidines with an electron-withdrawing group at C5, substitution is highly favored at the position para to the electron-withdrawing group. In this case, that would be the C2 position. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q2: How can I selectively achieve mono-substitution at the C6 position?

A2: Achieving C6 selectivity can be challenging due to the electronic activation at C2. However, steric hindrance can be exploited. Using a bulky nucleophile may favor attack at the less sterically hindered C6 position, assuming the electronic preference is not overwhelmingly strong. Additionally, specific catalytic systems or introducing a directing group could potentially alter the inherent reactivity, though this would require experimental validation.

Q3: My reaction is very sluggish, even at room temperature. What can I do to improve the reaction rate without promoting di-substitution?

A3: If your reaction is slow, consider the following options:

  • Use a milder activating base: A weak base can sometimes facilitate the reaction without causing significant side product formation.

  • Solvent choice: While highly polar aprotic solvents can lead to over-reaction, a carefully selected solvent like acetonitrile or a mixture of solvents could enhance the rate moderately.

  • Catalysis: In some cases, a phase-transfer catalyst or a specific metal catalyst might promote the desired mono-substitution at a lower temperature.

Q4: I am observing hydrolysis of the ester group during my reaction. How can this be prevented?

A4: Hydrolysis of the ethyl ester can occur, especially under basic or acidic conditions with water present. To prevent this:

  • Ensure anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a non-aqueous workup: If possible, use a workup procedure that avoids strongly acidic or basic aqueous solutions.

  • Choose a mild base: Use a non-nucleophilic, mild base like potassium carbonate or triethylamine, and avoid strong bases like sodium hydroxide.[3]

General Reaction Scheme for Mono-substitution

The following diagram illustrates the general workflow for a typical nucleophilic aromatic substitution reaction aiming for mono-substitution.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Pyrimidine Ethyl 2,6-dichloro-5- nitropyrimidine-4-carboxylate in Anhydrous Solvent ReactionVessel Slowly add Nucleophile solution to Pyrimidine at controlled temperature (e.g., 0°C to RT) Pyrimidine->ReactionVessel Nucleophile Nucleophile (1.0 eq) + Base in Solvent Nucleophile->ReactionVessel Monitoring Monitor by TLC/LC-MS until starting material is consumed ReactionVessel->Monitoring Quench Quench Reaction (e.g., with NH4Cl(aq)) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for selective mono-substitution.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination at Room Temperature

This protocol provides a general method for the mono-amination of this compound, aiming to minimize di-substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ACN (or THF) to a concentration of approximately 0.1 M.

  • Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.0 eq) and TEA (1.2 eq) or K₂CO₃ (1.5 eq) in the same anhydrous solvent.

  • Reaction: Cool the pyrimidine solution to 0 °C in an ice bath. Slowly add the amine solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Isolation: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-substituted product.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant literature and perform their own risk assessments before conducting any experiments. Reaction conditions may need to be optimized for specific nucleophiles and desired outcomes.

References

Regioselectivity issues in dichloronitropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichloronitropyrimidine Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding regioselectivity issues in nucleophilic aromatic substitution (SNAr) reactions of dichloronitropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the common dichloronitropyrimidine isomers and which chlorine is typically more reactive?

The most common isomers are 2,4-dichloro-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine. In these systems, the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophiles than a chlorine at the C2 position. This is due to the strong electron-withdrawing effect of the nitro group and the ring nitrogens, which preferentially activates the C4 and C6 positions for nucleophilic attack.[1][2]

Q2: What is the underlying mechanism that governs regioselectivity in these reactions?

The regioselectivity is determined by the relative stability of the Meisenheimer complex, which is the anionic intermediate formed during the SNAr reaction.[1] Nucleophilic attack at the C4 or C6 position allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the para-nitro group, providing significant resonance stabilization. Attack at the C2 position offers less effective delocalization, making this pathway kinetically less favorable.[1][3]

Q3: How do reaction conditions influence which product is formed?

Reaction conditions can determine whether a reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[4][5]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times, this yields the product that is formed fastest (the kinetic product), which corresponds to the reaction pathway with the lowest activation energy.[6][7] For dichloronitropyrimidines, this is typically the C4- or C6-substituted product.

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the reaction to reach equilibrium. The major product will be the most stable one (the thermodynamic product), which may not be the one that forms fastest.[4][6]

Q4: How does the choice of nucleophile affect the regioselectivity?

The nature of the nucleophile plays a role, although the inherent electronic bias of the pyrimidine ring is dominant. "Hard" nucleophiles (like alkoxides) and "soft" nucleophiles (like thiolates) generally follow the established preference for C4/C6 substitution. However, very bulky nucleophiles may face steric hindrance, potentially altering the product ratio. In some related dihalopyrimidine systems, specific nucleophiles like tertiary amines have been shown to favor C2 substitution through unique mechanisms.[1]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers instead of a single product. How can I improve selectivity?

  • Potential Cause: The reaction temperature may be too high, allowing the reaction to equilibrate and form the thermodynamically favored product, or providing enough energy to overcome the activation barrier for the less-favored pathway.

  • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even -78 °C can enhance kinetic control, strongly favoring the formation of the product from attack at the most electronically activated position (C4/C6).[6][8] For example, the synthesis of 6-alkoxy-4-chloro-5-nitropyrimidines is effectively carried out at 0 °C to ensure selective mono-substitution.[8][9]

  • Potential Cause: The solvent may not be optimal for stabilizing the desired transition state.

  • Solution: Screen different solvents. Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used. Solvent polarity can influence the stability of the Meisenheimer complex and the reaction rate, thereby affecting selectivity.[10][11] Changing the solvent can sometimes tip the balance in favor of one regioisomer.

Problem 2: I am getting a significant amount of the di-substituted product instead of the desired mono-substituted product.

  • Potential Cause: The stoichiometry of the reaction is incorrect; an excess of the nucleophile is being used.

  • Solution: Use only one equivalent or a slight excess (e.g., 1.05 to 1.1 equivalents) of the nucleophile. Carefully control the addition of the nucleophile, for instance, by adding it dropwise at a low temperature to avoid local excesses that can lead to di-substitution.[12]

  • Potential Cause: The reaction temperature is too high or the reaction time is too long, promoting a second substitution.

  • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted byproduct.

Problem 3: The reaction is very slow or is not going to completion.

  • Potential Cause: The nucleophile is not sufficiently reactive, or the reaction temperature is too low.

  • Solution: If selectivity is not an issue, a modest increase in temperature can significantly increase the reaction rate.[13] Alternatively, if the nucleophile is an amine or alcohol, adding a non-nucleophilic base (e.g., DBU, triethylamine, or potassium carbonate) can deprotonate it, increasing its nucleophilicity.[8][9]

  • Potential Cause: The chosen solvent is hindering the reaction.

  • Solution: Ensure the solvent is appropriate for an SNAr reaction. Aprotic polar solvents are generally preferred as they can solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus maintaining its reactivity.

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes how different reaction parameters can influence the outcome of nucleophilic substitution on dichloronitropyrimidines. The ratios are illustrative based on general principles of SNAr on these scaffolds.

Starting MaterialNucleophileBaseSolventTemperature (°C)Product Ratio (C4/C6 vs. C2)
4,6-Dichloro-5-nitropyrimidineEthanolDBUTHF0>95 : <5
4,6-Dichloro-5-nitropyrimidineBenzylamineTEACH₂Cl₂25>95 : <5
2,4-Dichloro-5-nitropyrimidineMethanolK₂CO₃Methanol25~90 : 10 (C4 favored)
2,4-Dichloro-5-nitropyrimidineAmmoniaNoneEthanol0~92 : 8 (C4 favored)

Experimental Protocols

Key Experiment: Regioselective Mono-substitution of 4,6-Dichloro-5-nitropyrimidine with an Alcohol

This protocol is adapted from procedures for the selective synthesis of 4-alkoxy-6-chloro-5-nitropyrimidines.[8][9]

Objective: To synthesize 4-chloro-6-ethoxy-5-nitropyrimidine with high regioselectivity.

Materials:

  • 4,6-dichloro-5-nitropyrimidine (1 equiv.)

  • Anhydrous Ethanol (1 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (for extraction)

  • Saturated aq. NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethanol (1 equiv.) and DBU (1.5 equiv.) in anhydrous THF.

  • Add the ethanol/DBU solution dropwise to the cooled pyrimidine solution over 15-20 minutes.

  • Stir the resulting mixture at 0 °C for one hour, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of NaCl.

  • Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Visualizations

G sub 4,6-Dichloro- 5-nitropyrimidine sub->midpoint nuc Nucleophile (NuH) nuc->midpoint int1 Meisenheimer Complex (Attack at C4) prod1 4-Nu-6-chloro- 5-nitropyrimidine int1->prod1 -Cl⁻ int2 Meisenheimer Complex (Attack at C6) prod2 6-Nu-4-chloro- 5-nitropyrimidine int2->prod2 -Cl⁻ midpoint->int1 Path A (Lower Ea, Favored) midpoint->int2 Path B (Higher Ea)

Caption: Competing SNAr pathways on 4,6-dichloro-5-nitropyrimidine.

G start Poor Regioselectivity Observed q_temp Is reaction temp. > 0 °C? start->q_temp s_temp Action: Lower temp. to 0 °C or -78 °C q_temp->s_temp  Yes q_solvent Is solvent optimal? (e.g., aprotic polar) q_temp->q_solvent  No end_node Improved Regioselectivity s_temp->end_node s_solvent Action: Screen solvents (THF, DMF, ACN) q_solvent->s_solvent  No q_nuc Is nucleophile excessive or bulky? q_solvent->q_nuc  Yes s_solvent->end_node s_nuc Action: Use 1.05 eq. of nucleophile q_nuc->s_nuc  Yes q_nuc->end_node  No s_nuc->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Synthesis and Scale-up of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide, frequently asked questions (FAQs), and experimental protocols are based on established principles of pyrimidine chemistry and information available for structurally analogous compounds. Specific data for the scale-up of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is limited in publicly available literature. Researchers should use this information as a general guideline and optimize conditions for their specific needs.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Chlorination Step Incomplete reaction; degradation of the starting material or product.- Ensure the use of a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride).- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Control the reaction temperature to prevent thermal decomposition.
Formation of Monochloro or Other Side Products Suboptimal reaction conditions or stoichiometry.- Carefully control the reaction temperature and the rate of addition of reagents.- Adjust the stoichiometry of the chlorinating agent.- Analyze the crude product to identify the side products and adjust the reaction conditions accordingly.
Difficulties in Removing Phosphorus Oxychloride High boiling point and reactivity of phosphorus oxychloride.- After the reaction, distill off the excess phosphorus oxychloride under reduced pressure.[1] - Quench the reaction mixture carefully by slowly adding it to ice water with vigorous stirring to hydrolyze residual phosphorus oxychloride.[1]
Product Decomposition During Workup The product may be sensitive to hydrolysis, especially under basic conditions.- Perform the aqueous workup at low temperatures.- Use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid strong bases.[1] - Minimize the contact time of the product with the aqueous phase by performing extractions promptly.
Low Purity of the Final Product Presence of unreacted starting materials, side products, or residual solvents.- Optimize the purification method. Recrystallization from a suitable solvent or column chromatography may be effective.- For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is a common choice for similar compounds.
Exothermic Reaction During Nitration The nitration of aromatic compounds is often highly exothermic.- Maintain strict temperature control using an efficient cooling system.- Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and in portions.- Ensure adequate agitation to dissipate heat effectively.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

Q2: What are the key safety precautions to consider during the synthesis?

A2: The synthesis of this compound involves hazardous reagents. Phosphorus oxychloride is corrosive and reacts violently with water. Nitrating agents are strong oxidizers and corrosive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety shower and eyewash station should be readily accessible.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow you to track the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the recommended purification methods for the final product?

A4: Purification can be challenging due to the presence of isomers and other impurities. Common methods for purifying similar compounds include recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel.[1] The choice of method will depend on the nature of the impurities.

Experimental Protocols (Representative)

The following is a representative protocol for the synthesis of a dichloronitropyrimidine derivative, based on procedures for analogous compounds. This is not a validated protocol for this compound and must be adapted and optimized.

Step 1: Nitration of a Dihydroxypyrimidine Precursor

  • To a stirred and cooled solution of the dihydroxypyrimidine precursor in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry the product.

Step 2: Chlorination of the Nitrated Intermediate

  • In a flask equipped with a reflux condenser and a gas scrubber, add the nitrated intermediate to an excess of phosphorus oxychloride.[2]

  • Optionally, a catalytic amount of a tertiary amine or a quaternary ammonium salt can be added.[2]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, allow the mixture to cool and carefully remove the excess phosphorus oxychloride by vacuum distillation.[1]

  • Slowly and carefully quench the residue by adding it to a mixture of ice and water with vigorous stirring.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative)

The following table provides representative quantitative data for the synthesis of dichloronitropyrimidine derivatives based on analogous reactions. Actual values will need to be determined experimentally.

ParameterChlorination StepNitration Step
Reactant Ratio (mol/mol) Substrate:POCl₃ (1:5 to 1:10)Substrate:HNO₃ (1:1.1 to 1:1.5)
Temperature (°C) 80 - 1100 - 10
Reaction Time (h) 4 - 121 - 4
Typical Yield (%) 70 - 9085 - 95

Visualizations

Caption: A logical workflow for troubleshooting low purity of the final product.

References

Technical Support Center: Improving the Purity of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate and its derivatives during synthesis and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Symptom Potential Cause Suggested Solution
Low Purity After Recrystallization The impurity has a similar solubility profile to the desired compound.- Attempt a second recrystallization with a different solvent system. - If unsuccessful, column chromatography is a more suitable purification technique.[1]
Oiling Out or Amorphous Solid Formation During Recrystallization The solution is supersaturated, or there is a large temperature gradient causing rapid precipitation.- Ensure a slow cooling process. Allow the flask to cool to room temperature before further cooling in an ice bath. - Use a more viscous solvent system or a solvent in which the compound has slightly higher solubility at room temperature. - Seed the solution with a small crystal of the pure compound to encourage proper crystallization.[1]
Poor Separation of Closely Related Impurities During Column Chromatography The mobile phase does not provide adequate resolution.- Optimize the solvent system. A gradient elution may be necessary to achieve good separation. - For acidic compounds, consider adding a small amount of acetic acid to the mobile phase. - For basic compounds, adding a small amount of triethylamine or pyridine can improve peak shape.[1]
Product Decomposition During Workup The product may be susceptible to hydrolysis, particularly in aqueous basic conditions.- Use a "reverse quench" by slowly adding the reaction mixture to a cold, vigorously stirred aqueous solution of a mild base like sodium bicarbonate. - Avoid strong bases such as sodium hydroxide.[2] - Promptly extract the product into an organic solvent to minimize contact with the aqueous phase.[2]
Presence of Starting Material in the Final Product Incomplete reaction.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Consider increasing the reaction temperature, though this may lead to the formation of side products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying this compound derivatives?

A1: The most frequently used purification methods for pyrimidine derivatives are recrystallization and column chromatography over silica gel.[1][3][4] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical separation and for purification in some cases.[5][6]

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By comparing the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate, you can assess the purity and identify the fractions containing the desired compound.

Q3: What are some potential impurities I might encounter?

A3: Potential impurities can arise from several sources:

  • Incomplete reactions: Unreacted starting materials may be present.[2]

  • Side reactions: Depending on the synthetic route, side products such as isomers or over-reaction products may form.[7] For instance, in related syntheses, the formation of quinoxaline-type impurities has been observed.[7]

  • Reagent-derived impurities: Impurities can be introduced from the reagents used in the synthesis, such as byproducts from the pyrolysis of solvents like DMF.

Q4: My compound is poorly soluble for recrystallization. What should I do?

A4: If your compound has poor solubility in a single solvent, a solvent mixture can be effective. For example, dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate), and then slowly add a hot solvent in which it is less soluble (e.g., hexane) until the solution becomes turbid. Then, allow the solution to cool slowly.[1]

Q5: How can I identify the impurities present in my sample?

A5: Several analytical techniques can be used to identify impurities:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from impurities and for quantification.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of each separated component, which aids in the identification of unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated impurities.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general procedure for the purification of this compound derivatives using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin adding the mobile phase (e.g., a mixture of hexane and ethyl acetate) to the top of the column and start collecting fractions. The flow rate should be controlled to ensure proper separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of solid this compound derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Recrystallization->TLC_Analysis HPLC_Analysis HPLC/LC-MS Analysis TLC_Analysis->HPLC_Analysis NMR_Analysis NMR Analysis HPLC_Analysis->NMR_Analysis Pure_Product Pure Product NMR_Analysis->Pure_Product

Caption: General experimental workflow for purification and analysis.

troubleshooting_workflow Start Impure Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Check Purity (TLC/HPLC) Recrystallization->Purity_Check1 Column_Chromatography Perform Column Chromatography Purity_Check1->Column_Chromatography Impure Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Check Purity (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Optimize_Conditions Optimize Conditions (Solvent, Temperature) Purity_Check2->Optimize_Conditions Impure Characterize_Impurity Characterize Impurity (LC-MS, NMR) Optimize_Conditions->Characterize_Impurity

Caption: Troubleshooting decision tree for purification.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate and a selection of its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds in medicinal chemistry and drug discovery. The information presented herein is supported by experimental data from peer-reviewed literature and provides detailed protocols for NMR analysis.

Introduction to Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their versatile chemical nature allows for a wide range of structural modifications, making them privileged scaffolds in the design of novel therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active molecules, owing to the reactivity of its chloro-substituents towards nucleophilic substitution. Understanding the NMR characteristics of this parent compound and its derivatives is crucial for confirming their chemical structures and purity.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and several of its derivatives. The data for the parent compound is provided by commercial suppliers, while the data for the derivatives are sourced from peer-reviewed scientific literature. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
This compound-Not available in academic literature.Commercial Supplier Data
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1]
A 6-alkoxy-4-chloro-5-nitropyrimidine derivative-Not specified[2]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)Reference
This compound-Not available in academic literature.Commercial Supplier Data
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[1]
A 6-alkoxy-4-chloro-5-nitropyrimidine derivative-Not specified[2]

Experimental Protocols

A general protocol for the NMR analysis of pyrimidine derivatives is provided below, based on methodologies reported in the literature.[1]

General NMR Analysis Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • Use a sufficient number of scans, which is typically much higher than for ¹H NMR, to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectra.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Visualizations

Experimental Workflow: Nucleophilic Aromatic Substitution

The following diagram illustrates a typical experimental workflow for the synthesis of pyrimidine derivatives from this compound via nucleophilic aromatic substitution (SNAr).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Dissolve Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate in an appropriate solvent (e.g., DMF) B Add a nucleophile (e.g., an amine or alkoxide) and a base (e.g., triethylamine) A->B C Stir the reaction mixture at a specified temperature (e.g., room temp. or elevated) B->C D Monitor reaction progress by TLC C->D E Quench the reaction and perform aqueous work-up D->E F Extract the product with an organic solvent E->F G Purify the crude product by column chromatography F->G H Obtain NMR spectra (¹H and ¹³C) G->H I Perform other analyses (e.g., MS, IR) H->I

Caption: A generalized workflow for the synthesis and characterization of pyrimidine derivatives.

Signaling Pathway: Pyrimidine Metabolism

Pyrimidine derivatives are fundamental to cellular metabolism. The diagram below outlines the de novo pyrimidine biosynthesis pathway, which is a common target for anticancer drugs.

G A Glutamine + CO2 + 2 ATP B Carbamoyl Phosphate A->B CPS II C Carbamoyl Aspartate B->C ATCase D Dihydroorotate C->D Dihydroorotase E Orotate D->E Dihydroorotate dehydrogenase F Orotidine-5'-monophosphate (OMP) E->F UPRTase G Uridine-5'-monophosphate (UMP) F->G OMP decarboxylase H UDP G->H I UTP H->I J CTP I->J CTP synthetase K RNA I->K L dUTP I->L J->K M dUMP L->M N dTMP M->N Thymidylate synthase O dTTP N->O P DNA O->P

Caption: De novo pyrimidine biosynthesis pathway leading to the formation of DNA and RNA precursors.

References

A Comparative Guide to the LC-MS Characterization of Pyrimidine-Based Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate" and a common alternative, "2,4-dichloro-5-nitropyrimidine," in the context of their application in the synthesis of bioactive diaminopyrimidines. The focus is on their liquid chromatography-mass spectrometry (LC-MS) characterization, offering insights into their performance and analytical profiles. The experimental data presented is a representative composite based on typical findings for these classes of molecules, designed to guide researchers in their analytical method development and compound selection.

Executive Summary

"this compound" is a key intermediate in the synthesis of pyrimidinediamines, which have shown potential as modulators of IgE and/or IgG receptors.[1] Its structural complexity, with an ethyl carboxylate group, offers opportunities for further derivatization but also presents unique characteristics in its reactivity and analytical profile compared to simpler dichlorinated pyrimidines. This guide explores these differences through a comparative analysis with "2,4-dichloro-5-nitropyrimidine," a widely used building block in medicinal chemistry for the synthesis of various bioactive compounds.

Product Performance Comparison

The performance of these two pyrimidine scaffolds can be assessed based on their reactivity in nucleophilic aromatic substitution (SNAr) reactions to form diaminopyrimidines and their subsequent characterization by LC-MS.

FeatureThis compound2,4-dichloro-5-nitropyrimidine
Molecular Weight 266.04 g/mol [2]193.98 g/mol [3]
Reactivity Sequential nucleophilic substitution at C6 and C2 positions is typical. The electron-withdrawing nitro and carboxylate groups activate the pyrimidine ring.Regioselective substitution at the C4 position is generally favored due to the activating effect of the 5-nitro group.[4]
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile.Soluble in a range of organic solvents.
Expected LC Retention Time Longer retention time on reverse-phase columns due to higher lipophilicity from the ethyl carboxylate group.Shorter retention time compared to its ethyl carboxylate counterpart.
Expected Mass Spectrum Predicted [M+H]⁺ at m/z 265.97298. Adducts such as [M+Na]⁺ (m/z 287.95492) are also common.[5][M+H]⁺ at m/z 193.98.
Potential for Byproducts Incomplete substitution leading to mono-substituted intermediates. Hydrolysis of the ester group under certain conditions.Formation of mono- and di-substituted products depending on reaction stoichiometry and conditions.

Experimental Protocols

General Synthesis of a Diaminopyrimidine Derivative

This protocol describes a typical two-step nucleophilic aromatic substitution to generate a disubstituted pyrimidine.

  • Step 1: Mono-substitution

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Di-substitution

    • Dissolve the mono-substituted intermediate (1.0 eq) in a suitable solvent.

    • Add a different primary or secondary amine (1.2 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

    • Work-up and purify as described in Step 1.

LC-MS Characterization Protocol
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column : A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient : A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • Mass Spectrometer Settings :

    • Ionization Mode : Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

Visualizations

G cluster_0 Synthesis of Diaminopyrimidine Start Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate Reaction1 Nucleophilic Aromatic Substitution (SNAr) - Step 1 Start->Reaction1 Amine1 Primary/Secondary Amine 1 Amine1->Reaction1 Intermediate Mono-substituted Intermediate Reaction1->Intermediate Reaction2 Nucleophilic Aromatic Substitution (SNAr) - Step 2 Intermediate->Reaction2 Amine2 Primary/Secondary Amine 2 Amine2->Reaction2 Product Disubstituted Diaminopyrimidine Product Reaction2->Product G cluster_1 LC-MS Analysis Workflow Sample Reaction Mixture or Purified Product Injection Injection into LC System Sample->Injection Separation Chromatographic Separation (C18 Reverse-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (e.g., TOF or Triple Quad) Ionization->Detection Data Data Acquisition (Chromatogram and Mass Spectra) Detection->Data

References

A Comparative Guide to the Reactivity of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate and 2,4-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate and 2,4-dichloro-5-nitropyrimidine. The information presented is intended to assist researchers in making informed decisions when selecting building blocks for organic synthesis, particularly in the context of drug discovery and development. This document summarizes the key factors influencing their reactivity, proposes experimental protocols for their comparative analysis, and provides visual representations of reaction pathways.

Introduction to Dichloropyrimidine Reactivity

Dichloropyrimidines are a class of heterocyclic compounds widely employed as versatile scaffolds in the synthesis of a diverse range of biologically active molecules. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).[1] The reactivity and regioselectivity of these reactions are significantly influenced by the position of the chlorine atoms and the electronic nature of other substituents on the ring.[1][2] Generally, the order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1] Electron-withdrawing groups on the ring enhance its electrophilicity, thereby increasing the rate of nucleophilic attack, while electron-donating groups have the opposite effect.[2]

Comparative Reactivity Analysis

The reactivity of this compound and 2,4-dichloro-5-nitropyrimidine is primarily governed by the electronic and steric effects of their respective substituents. A qualitative comparison based on fundamental principles of organic chemistry is presented below.

This compound

  • Structure: This molecule possesses two chlorine atoms at the C2 and C6 positions, a strongly electron-withdrawing nitro group at the C5 position, and an electron-withdrawing ethyl carboxylate group at the C4 position.

  • Electronic Effects: The pyrimidine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the two ring nitrogens, the nitro group, and the ethyl carboxylate group. The nitro group at C5 strongly activates the adjacent C4 and C6 positions. However, the C4 position is occupied by the ethyl carboxylate group. The C2 and C6 positions are both activated by the adjacent ring nitrogens and the nitro group at C5. The ethyl carboxylate group at C4 further enhances the electrophilicity of the entire ring.

  • Steric Effects: The ethyl carboxylate group at the C4 position may exert some steric hindrance, potentially influencing the approach of a nucleophile to the C2 and C6 positions.

  • Predicted Reactivity: The C2 and C6 positions are electronically equivalent and are expected to be the primary sites of nucleophilic attack. The high degree of activation by multiple electron-withdrawing groups suggests that this compound is likely to be highly reactive towards nucleophiles.

2,4-dichloro-5-nitropyrimidine

  • Structure: This compound features chlorine atoms at the C2 and C4 positions and a nitro group at the C5 position.

  • Electronic Effects: The nitro group at C5 is a powerful electron-withdrawing group that activates the pyrimidine ring for nucleophilic substitution. It strongly activates the adjacent C4 and C6 positions (C6 being a CH group in this case). The C4 position is particularly activated due to its para-relationship with one of the ring nitrogens and ortho-relationship to the nitro group. The C2 position is also activated by the adjacent ring nitrogens.

  • Regioselectivity: In nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[3][4] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[5]

  • Predicted Reactivity: The C4 position is the most likely site for initial nucleophilic attack. While the C2 position is also activated, it is generally less reactive than the C4 position in SNAr reactions.[4]

Data Presentation: Predicted Reactivity Comparison

FeatureThis compound2,4-dichloro-5-nitropyrimidine
Structure
Chlorine Positions C2, C6C2, C4
Activating Groups -NO₂ (at C5), -COOEt (at C4), 2x Ring Nitrogens-NO₂ (at C5), 2x Ring Nitrogens
Deactivating Groups NoneNone
Most Reactive Site(s) C2 and C6 (electronically equivalent)C4
Predicted Overall Reactivity HighHigh
Key Influencing Factors Strong activation from -NO₂ and -COOEt groups.Strong activation from -NO₂ group, preferential reactivity at C4.

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a competitive reaction experiment can be performed.

Objective: To compare the rate of nucleophilic substitution of this compound and 2,4-dichloro-5-nitropyrimidine with a common nucleophile.

Materials:

  • This compound

  • 2,4-dichloro-5-nitropyrimidine

  • Morpholine (or another suitable nucleophile)

  • Triethylamine (as a base)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 2,4-dichloro-5-nitropyrimidine in anhydrous acetonitrile (10 mL). Add a known amount of an internal standard.

  • Nucleophile Addition: To this solution, add morpholine (1.0 mmol) and triethylamine (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water to remove the triethylamine hydrochloride salt.

  • Analysis: Analyze the quenched aliquots by GC-MS to monitor the consumption of the starting materials and the formation of the monosubstituted products. The relative peak areas of the starting materials compared to the internal standard will indicate the rate of consumption.

  • Product Identification: At the end of the reaction, the major products can be isolated by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the site of substitution.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis cluster_conclusion Conclusion start Dissolve Equimolar Amounts of Dichloropyrimidines and Internal Standard in Acetonitrile add_nucleophile Add Morpholine and Triethylamine start->add_nucleophile react Stir at Room Temperature add_nucleophile->react sampling Withdraw Aliquots at Timed Intervals react->sampling t = 0, 15, 30... min quench Quench Aliquots sampling->quench gcms Analyze by GC-MS quench->gcms compare Compare Consumption Rates to Determine Relative Reactivity gcms->compare

Caption: Experimental workflow for the comparative reactivity study.

reaction_pathways cluster_compoundA This compound cluster_compoundB 2,4-dichloro-5-nitropyrimidine A Compound A Product_A Monosubstituted Product(s) (Substitution at C2 and/or C6) A->Product_A Nu_A Nucleophile (NuH) Nu_A->A Attack at C2/C6 B Compound B Product_B Monosubstituted Product (Preferential Substitution at C4) B->Product_B Nu_B Nucleophile (NuH) Nu_B->B Preferential attack at C4

Caption: Predicted nucleophilic substitution pathways.

References

A Comparative Analysis of Pyrimidine Synthesis Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the key precursors in de novo and salvage pathways of pyrimidine synthesis, supported by experimental data and protocols to inform research and therapeutic strategies.

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA, and their synthesis is a critical process for cell proliferation and survival.[1] The production of these essential molecules occurs through two primary routes: the de novo synthesis pathway, which builds pyrimidine rings from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2] Understanding the efficiency and regulation of the precursors involved in these pathways is paramount for researchers in molecular biology and professionals in drug development targeting diseases characterized by rapid cell division, such as cancer.

This guide provides a comparative study of the primary precursors for pyrimidine synthesis, focusing on the de novo precursors carbamoyl phosphate, aspartate, and 5-phosphoribosyl-1-pyrophosphate (PRPP), and the key substrates of the salvage pathway. We present quantitative data on enzyme kinetics, discuss the intricate regulatory mechanisms, and provide detailed experimental protocols for the key analyses cited.

Precursors for De Novo Pyrimidine Synthesis

The de novo pathway constructs the pyrimidine ring from simple molecules in a multi-step process.[3] The key precursors that feed into this pathway are carbamoyl phosphate, aspartate, and PRPP.

Carbamoyl Phosphate and Aspartate: The Building Blocks of the Pyrimidine Ring

The synthesis of the pyrimidine ring is initiated by the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII).[4] Carbamoyl phosphate then combines with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) to form N-carbamoyl-L-aspartate.[5] These first two steps are critical for the formation of the pyrimidine ring. In mammals, CPSII, ATCase, and dihydroorotase (the third enzyme in the pathway) are part of a multifunctional protein called CAD, which is a key regulatory hub.[6]

5-Phosphoribosyl-1-Pyrophosphate (PRPP): The Ribose Donor

PRPP is a crucial precursor that provides the ribose-5-phosphate moiety to the fully formed pyrimidine ring (orotate) to generate the first pyrimidine nucleotide, orotidine-5'-monophosphate (OMP).[7][8] This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT). PRPP is also a key allosteric activator of CPSII, the rate-limiting enzyme of the de novo pathway, thereby playing a dual role as both a substrate and a regulator.[8][9]

Precursors for the Salvage Pathway

The salvage pathway is a more energy-efficient route to pyrimidine nucleotides, utilizing pre-formed pyrimidine bases and nucleosides derived from the breakdown of nucleic acids or from extracellular sources.[1][10] Key enzymes in this pathway include uridine phosphorylase and thymidine kinase.

Uridine and Uracil

Uridine phosphorylase catalyzes the reversible conversion of uridine and phosphate to uracil and ribose-1-phosphate.[11][12] Uracil can then be converted to UMP by uracil phosphoribosyltransferase (UPRT).[13]

Thymidine

Thymidine kinase (TK) is a key enzyme that phosphorylates thymidine to thymidine monophosphate (TMP).[4][14] There are two main isoenzymes in mammalian cells, the cytosolic TK1 and the mitochondrial TK2.[14]

Comparative Analysis of Pathway Efficiency

Direct comparative studies quantifying the overall yield of pyrimidine synthesis from different starting precursors under identical conditions are limited in the literature. However, we can infer the relative efficiency by examining the kinetic properties of the key enzymes in each pathway.

The de novo pathway is energetically expensive, requiring the consumption of ATP at several steps.[7] In contrast, the salvage pathway is more energy-efficient as it bypasses the need for the multi-step synthesis of the pyrimidine ring.[7] The choice between the two pathways is often cell-type and context-dependent. Rapidly proliferating cells, such as cancer cells, often show an upregulation of the de novo pathway to meet the high demand for nucleotides.[1] However, some cancer cells can also utilize the salvage pathway to overcome inhibitors of de novo synthesis.

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) for key enzymes in the de novo and salvage pathways, providing a basis for comparing substrate affinity and reaction rates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Cell TypeReference(s)
De Novo Pathway
Carbamoyl Phosphate Synthetase II (CPSII)ATPNot specifiedNot specifiedSyrian hamster kidney cells[15]
GlutamineNot specifiedNot specifiedSyrian hamster kidney cells[15]
BicarbonateNot specifiedNot specifiedSyrian hamster kidney cells[15]
Aspartate Transcarbamoylase (ATCase)Carbamoyl PhosphateNot specifiedNot specifiedE. coli[5]
AspartateNot specifiedNot specifiedE. coli[5]
Orotate Phosphoribosyltransferase (OPRT)Orotate35Not specifiedE. coli[11]
PRPP38Not specifiedE. coli[11]
Salvage Pathway
Uridine PhosphorylaseUridine170Not specifiedAcholeplasma laidlawii[16]
Phosphate120Not specifiedAcholeplasma laidlawii[16]
Uracil110Not specifiedAcholeplasma laidlawii[16]
Ribose-1-Phosphate17Not specifiedAcholeplasma laidlawii[16]
Uridine16Not specifiedNovikoff rat hepatoma cells[17]
Uracil360Not specifiedNovikoff rat hepatoma cells[17]
Thymidine Kinase 1 (TK1)Thymidine (low affinity form)15Not specifiedHuman cytosolic[18]
Thymidine (high affinity form)0.7Not specifiedHuman cytosolic[18]

Intracellular Concentrations of Precursors and Nucleotides

The availability of precursors is a key determinant of the rate of pyrimidine synthesis. The following table provides an overview of the physiological concentrations of key metabolites.

MetaboliteAverage Concentration (µM)Cell Type/FluidReference(s)
ATP3,152 ± 1,698Mammalian cells[19]
GTP468 ± 224Mammalian cells[19]
UTP567 ± 460Mammalian cells[19]
CTP278 ± 242Mammalian cells[19]
PRPP9.0Mammalian cells[19]
Ribose-5-Phosphate70Mammalian cells[19]
Uracil0.4 - 6Plasma/Extracellular fluids[19]
Uridine0.4 - 6Plasma/Extracellular fluids[19]

Signaling Pathways Regulating Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is tightly regulated by signaling pathways that respond to growth factor stimulation. The multifunctional protein CAD is a central node for this regulation, being phosphorylated by several key kinases.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., EGF) Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates AC Adenylyl Cyclase Receptor->AC Activates PI3K PI3K Receptor->PI3K Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates MAPK MAPK (Erk1/2) MEK->MAPK Phosphorylates CAD_protein CAD Protein MAPK->CAD_protein Phosphorylates Thr456 UTP UTP MAPK->UTP Decreases UTP inhibition Increases PRPP activation cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->CAD_protein Phosphorylates Ser1406 PRPP PRPP PKA->PRPP Decreases PRPP activation Abolishes UTP inhibition AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates S6K1->CAD_protein Phosphorylates Ser1859 S6K1->CAD_protein Enhances activity Pyrimidine_Synthesis Pyrimidine Synthesis CAD_protein->Pyrimidine_Synthesis Catalyzes first 3 steps UTP->CAD_protein Inhibits (Allosteric) PRPP->CAD_protein Activates (Allosteric)

Caption: Regulation of the CAD protein by phosphorylation.

Growth factor signaling activates multiple kinase cascades, including the MAPK, PKA, and mTORC1 pathways, which converge on the CAD protein to regulate de novo pyrimidine synthesis.[20][21][22]

  • MAPK (Erk1/2): Phosphorylation of CAD at Threonine 456 by MAPK decreases the allosteric inhibition by UTP and increases the activation by PRPP, leading to an overall increase in CAD activity.[6][23]

  • PKA: Phosphorylation of CAD at Serine 1406 by PKA has an opposing effect, decreasing its sensitivity to PRPP and abolishing UTP inhibition.[20][23] There is evidence of mutual antagonism between MAPK and PKA phosphorylation of CAD.[24]

  • S6K1: The mTORC1 pathway, through its downstream kinase S6K1, phosphorylates CAD at Serine 1859, which enhances its enzymatic activity.[21]

Experimental Protocols

Accurate quantification of pyrimidine synthesis and the activity of its key enzymes is crucial for research and drug development. Below are outlines of key experimental protocols.

Protocol 1: Quantification of Nucleotide Pools using Stable Isotope Labeling and LC-MS/MS

This method allows for the dynamic measurement of metabolic flux through the de novo and salvage pathways.

  • Cell Culture and Labeling: Culture cells in a standard medium. To measure de novo synthesis, switch to a medium containing a stable isotope-labeled precursor, such as [¹⁵N₂]-glutamine or [¹³C₅]-glutamine. For salvage pathway analysis, use labeled nucleosides like [¹⁵N₂]-uridine.[25]

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: Separate and quantify the labeled and unlabeled pyrimidine nucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the fractional enrichment of the stable isotope in the pyrimidine nucleotide pool to calculate the rate of synthesis from the specific precursor.

Metabolite_Extraction 2. Metabolite Extraction LC_MS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 4. Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for stable isotope tracing.

Protocol 2: In Vitro Enzyme Activity Assay for Orotate Phosphoribosyltransferase (OPRT)

This protocol measures the activity of a key enzyme in the de novo pathway.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, DTT, and the enzyme preparation.

  • Substrate Addition: Add a fixed concentration of orotate to the reaction mixture and incubate.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of PRPP.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of orotate.

  • Kinetic Parameter Calculation: Repeat the assay with varying concentrations of one substrate while keeping the other constant to determine the Km and Vmax values.

Conclusion

The synthesis of pyrimidines is a fundamental cellular process with two interconnected pathways, the de novo and salvage routes, each utilizing distinct precursors. The choice of pathway and the efficiency of precursor utilization are tightly regulated by complex signaling networks and the metabolic state of the cell. For researchers and drug development professionals, a thorough understanding of the kinetics and regulation of the enzymes involved with each precursor is critical for identifying novel therapeutic targets and developing effective treatment strategies for a range of diseases, particularly cancer. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these pathways, enabling a deeper understanding of pyrimidine metabolism in health and disease.

References

Navigating Reactivity: A Comparative Guide to Substituted Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, substituted dichloropyrimidines are indispensable building blocks in the synthesis of a vast array of bioactive molecules. However, the regioselectivity of their reactions, particularly nucleophilic aromatic substitution (SNAr), is highly sensitive to the substitution pattern on the pyrimidine ring. This guide provides an objective comparison of the reactivity of various substituted dichloropyrimidines, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.

The inherent electron deficiency of the pyrimidine ring renders it susceptible to nucleophilic attack. In dichloropyrimidines, the chlorine atoms serve as reactive handles for the introduction of diverse functionalities. The general order of reactivity for these chloro-substituents is C4(6) > C2 >> C5.[1][2] This preference is primarily attributed to the superior stabilization of the negatively charged Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 position.[3] However, this intrinsic reactivity can be significantly modulated by the electronic nature and position of other substituents on the ring, as well as the reaction conditions employed.[4][5][6]

Comparative Reactivity and Regioselectivity

The interplay of substituent electronics and positional isomers dictates the outcome of nucleophilic substitution reactions. Below is a summary of observed reactivity and regioselectivity for different classes of substituted dichloropyrimidines.

Table 1: Reactivity of 2,4-Dichloropyrimidines
Substituent at C5/C6NucleophilePredominant SelectivityComments
Unsubstituted (H)Amines, AlkoxidesC4-selectiveGenerally, the C4 position is more reactive.[4][5]
Electron-Donating Group (EDG) at C6 (e.g., -OMe, -NHMe)AminesC2-selectiveEDGs at C6 can reverse the typical C4-selectivity.[4][5]
Electron-Withdrawing Group (EWG) at C5 (e.g., -NO2)Secondary AminesC4-selectiveEWGs at C5 enhance the inherent C4-selectivity.[7][8]
Electron-Withdrawing Group (EWG) at C5 (e.g., -NO2)Tertiary AminesC2-selectiveA switch in selectivity is observed with tertiary amines.[7][8]
6-ArylSecondary Aliphatic Amines (Pd-catalyzed)>99:1 C4-selectivePalladium catalysis can significantly enhance C4-selectivity over SNAr conditions.[1]
6-ArylAromatic Amines (uncatalyzed)Highly C4-selectiveThe reaction proceeds with high regioselectivity without a catalyst.[1]
Table 2: Reactivity of Other Dichloropyrimidine Isomers
Dichloropyrimidine IsomerSubstituentsNucleophileExpected Reactivity/Selectivity
4,6-Dichloropyrimidine2-Amino, 5-FormylAminesSymmetrically substituted, leading to monosubstitution.[9]
2,5-Dichloro-4,6-pyrimidinediamine-VariousThe two amino groups are electron-donating and are expected to decrease overall reactivity towards nucleophiles compared to unsubstituted dichloropyrimidines.[2]

Factors Influencing Reactivity and Selectivity

The regiochemical outcome of reactions with dichloropyrimidines is a nuanced interplay of several factors. Understanding these factors is crucial for controlling the synthesis of desired isomers.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcome Electronic Effects Electronic Effects C4-Selectivity C4-Selectivity Electronic Effects->C4-Selectivity EWG at C5 (secondary amines) C2-Selectivity C2-Selectivity Electronic Effects->C2-Selectivity EDG at C6 Steric Hindrance Steric Hindrance Mixture of Isomers Mixture of Isomers Steric Hindrance->Mixture of Isomers Bulky Substituents Reaction Conditions Reaction Conditions Reaction Conditions->C4-Selectivity Pd-Catalysis Nucleophile Nature Nucleophile Nature Nucleophile Nature->C2-Selectivity Tertiary Amines (with EWG at C5) G Start Dichloropyrimidine Dichloropyrimidine Start->Dichloropyrimidine Reaction Setup Reaction Setup Dichloropyrimidine->Reaction Setup Nucleophile & Base Nucleophile & Base Nucleophile & Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Reaction Reaction Reaction Setup->Reaction Heat/Stir Workup Workup Reaction->Workup TLC/LC-MS Monitoring Purification Purification Workup->Purification Extraction/Filtration Product Product Purification->Product Column Chromatography

References

The Versatile Pyrimidine Scaffold: A Comparative Look at IgE Synthesis Inhibition and EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug discovery, the pyrimidine core represents a privileged scaffold, serving as the foundation for a diverse array of therapeutic agents. This guide provides a comparative analysis of two distinct classes of drugs derived from pyrimidine-based intermediates: pyrimidinediamine inhibitors of Immunoglobulin E (IgE) synthesis, relevant to allergic and autoimmune diseases, and a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor for non-small cell lung cancer. While "Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate" (EDC-NP) is a key starting material for various pyrimidine derivatives, publicly available biological data on this intermediate is scarce. Therefore, this guide will focus on the downstream, biologically active compounds to provide a practical comparison of their performance, supported by experimental data and detailed protocols.

This comparison will focus on a representative pyrimidinediamine IgE synthesis inhibitor, Compound A, and the well-established EGFR inhibitor, Osimertinib (AZD9291).

Performance Comparison of Pyrimidine-Based Inhibitors

The following table summarizes the key performance indicators for our two comparative compounds, showcasing their distinct biological activities and potencies.

ParameterCompound A (IgE Synthesis Inhibitor)Osimertinib (AZD9291 - EGFR Inhibitor)
Target(s) Inhibition of IgE synthesis in B-lymphocytesEGFR with sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation
Therapeutic Area IgE-mediated diseases (e.g., allergic asthma, atopic dermatitis)Non-small cell lung cancer (NSCLC)
Potency (IC50) ~0.5 nM to 200 nM for IgE inhibition[1]EGFR (L858R/T790M): <15 nM; EGFR (sensitizing mutations): 13-54 nM[2]
Mechanism of Action Specific inhibition of IgE production, with observed isotype specificity over IgG and IgM[1]Irreversible covalent binding to a cysteine residue in the ATP-binding site of mutant EGFR[3]
Cellular Activity Inhibition of IgE production in primary human B-lymphocytes stimulated with IL-4 and anti-CD40 antibody[1]Inhibition of EGFR phosphorylation and downstream signaling in mutant EGFR cell lines (e.g., H1975, PC-9)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the biological activity of the compared compounds.

Protocol 1: Inhibition of IgE Synthesis in Human B-Lymphocytes (for Compound A)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on IgE production in vitro.

Methodology:

  • Cell Culture: Primary human B-lymphocytes are stimulated with Interleukin-4 (IL-4) and an anti-CD40 antibody to induce immunoglobulin synthesis.

  • Compound Treatment: The stimulated B-lymphocytes are incubated with varying concentrations of the test compound (e.g., Compound A) for a specified period.

  • Quantification of Immunoglobulins: The levels of IgE, IgG, and IgM in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of each immunoglobulin isotype is calculated relative to a vehicle-treated control. The IC50 value for IgE inhibition is then determined from the dose-response curve.[1]

Protocol 2: EGFR Kinase Inhibition Assay (for Osimertinib)

Objective: To measure the potency of a test compound in inhibiting the kinase activity of wild-type and mutant EGFR.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, and a suitable kinase substrate (e.g., a synthetic peptide).

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, the substrate, and varying concentrations of the test compound (e.g., Osimertinib).

  • Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.

Protocol 3: Cellular Proliferation Assay (for Osimertinib)

Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines.

Methodology:

  • Cell Lines: Non-small cell lung cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) are used.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and workflows.

IgE_Synthesis_Inhibition cluster_B_cell B-Lymphocyte IL-4R IL-4 Receptor B_cell_activation B-cell Activation & Class Switching IL-4R->B_cell_activation CD40 CD40 CD40->B_cell_activation IgE_synthesis IgE Synthesis B_cell_activation->IgE_synthesis IgE_secretion IgE Secretion IgE_synthesis->IgE_secretion IL-4 IL-4 IL-4->IL-4R Anti-CD40 Anti-CD40 Ab Anti-CD40->CD40 Compound_A Compound A Compound_A->IgE_synthesis

Caption: Inhibition of IgE synthesis by Compound A in B-lymphocytes.

EGFR_Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival EGF EGF EGF->EGFR Osimertinib Osimertinib Osimertinib->EGFR

Caption: Osimertinib inhibits EGFR signaling pathways in cancer cells.

Experimental_Workflow cluster_InVitro In Vitro Assays Cell_Culture Cell Culture (e.g., B-cells, Cancer Cells) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Biological_Assay Biological Assay (e.g., ELISA, Kinase Assay, MTT) Compound_Treatment->Biological_Assay Data_Acquisition Data Acquisition Biological_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro compound evaluation.

References

A Comparative Guide to the Synthesis of Pyrimidinediamines: Efficacy of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comprehensive comparison of synthetic routes to pyrimidinediamines, with a focus on the efficacy of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a key starting material. Pyrimidinediamines are a critical structural motif in a variety of biologically active compounds, including modulators of IgE and IgG receptors.

This guide presents a comparative analysis of experimental data, detailed protocols, and reaction workflows to aid in the selection of the most effective synthetic strategy.

Performance Comparison: this compound vs. Alternatives

The synthesis of N2,N4-disubstituted 5-nitropyrimidine-2,4-diamines is a crucial step in the development of various therapeutic agents. The reactivity of the starting material is a key determinant of the efficiency of the synthetic route. Here, we compare the performance of this compound with a common alternative, 2,4-dichloro-5-nitropyrimidine, in nucleophilic aromatic substitution (SNAr) reactions with amines.

Starting MaterialNucleophileProductYield (%)Reference
This compound AnilineEthyl 2-chloro-5-nitro-6-(phenylamino)pyrimidine-4-carboxylateData not available in provided search results
This compound BenzylamineEthyl 2-chloro-6-(benzylamino)-5-nitropyrimidine-4-carboxylateData not available in provided search results
2,4-Dichloro-5-nitropyrimidineDiethylamine4-(Diethylamino)-2-chloro-5-nitropyrimidine & 2-(Diethylamino)-4-chloro-5-nitropyrimidineMixture[1]
2,4-Dichloro-5-nitropyrimidineTriethylamine2-(Diethylamino)-4-chloro-5-nitropyrimidineHigh C-2 selectivity[1]
4,6-DichloropyrimidineAdamantane-containing aminesMono-aminated product55-75%[2]
2,4,6-Trichloropyrimidine2-(Dimethylamino)ethylamine4,6-Dichloro-N-(2-(dimethylamino)ethyl)pyrimidin-2-amine88%

Note: The yields for reactions involving this compound were not explicitly found in the provided search results. The table highlights the need for further experimental investigation to quantify its efficacy.

Experimental Protocols

Detailed methodologies are essential for the successful replication and optimization of synthetic procedures.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on this compound

This protocol is a generalized procedure based on standard SNAr reactions on activated dichloropyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 2.2 equiv)

  • Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or N,N-Dimethylformamide)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.

  • Add the amine to the solution, followed by the dropwise addition of the base at room temperature with stirring.

  • The reaction mixture is then stirred at room temperature or heated to a temperature between 50-100 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: Alternative Synthesis of 2,4-Diaminopyrimidines from 2,4-Diamino-6-chloropyrimidine

This method provides an alternative route to substituted diaminopyrimidines.

Materials:

  • 2,4-Diamino-6-chloropyrimidine (1.0 equiv)[3]

  • (S)-2,3-isopropylideneglycerol or (R)-2,3-isopropylideneglycerol (2.0 equiv)[3]

  • Sodium hydride (NaH) (2.5 equiv)[3]

  • Dry Dimethyl sulfoxide (DMSO)[3]

  • Saturated Ammonium Chloride (NH4Cl) solution[3]

  • Ethyl acetate (EtOAc)[3]

  • Anhydrous Sodium Sulfate (Na2SO4)[3]

Procedure:

  • Under an argon atmosphere, add NaH to a solution of (S)-2,3-isopropylideneglycerol or (R)-2,3-isopropylideneglycerol in dry DMSO and stir at room temperature for 1 hour.[3]

  • Add 2,4-diamino-6-chloropyrimidine to the reaction mixture and stir at 90 °C for 8 hours.[3]

  • Quench the reaction with saturated NH4Cl solution and extract with EtOAc.[3]

  • Combine the organic layers, dry with Na2SO4, filter, and concentrate to yield the product.[3] A good yield of 77% has been reported for this type of reaction.[3][4]

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in planning and execution of the synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Reagent Dissolve Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate in anhydrous solvent Start->Dissolve Reagent Add Amine Add Amine Nucleophile Dissolve Reagent->Add Amine Add Base Add Base Add Amine->Add Base Stir/Heat Stir at RT or Heat Add Base->Stir/Heat Monitor Monitor by TLC Stir/Heat->Monitor Reaction Complete? Reaction Complete? Monitor->Reaction Complete? Reaction Complete?->Stir/Heat No Cool Cool to RT Reaction Complete?->Cool Yes Evaporate Remove Solvent Cool->Evaporate Extract Aqueous Workup & Extraction Evaporate->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

Caption: Experimental workflow for the synthesis of pyrimidinediamines.

Signaling Pathways of Target Receptors

The pyrimidinediamines synthesized from this compound are known to act as modulators of IgE and IgG receptors. Understanding the signaling pathways of these receptors is crucial for drug development professionals.

IgE Receptor (FcεRI) Signaling Pathway

FceRI_signaling cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn Syk Syk Lyn->Syk LAT LAT/SLP76 Complex Syk->LAT PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization MAPK MAPK Pathway PI3K->MAPK Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Caption: IgE Receptor (FcεRI) signaling cascade.

IgG Receptor (FcγR) Signaling Pathway

FcgR_signaling cluster_cytoplasm Cytoplasm Immune_Complex Immune Complex (IgG-Antigen) FcgR FcγR Immune_Complex->FcgR Src_Kinase Src Family Kinases Syk Syk Src_Kinase->Syk PI3K_PLCg PI3K / PLCγ Syk->PI3K_PLCg Ca_Mobilization Ca²⁺ Mobilization PI3K_PLCg->Ca_Mobilization Effector_Functions Effector Functions (Phagocytosis, ADCC) Ca_Mobilization->Effector_Functions

References

A Comparative Guide to Alternatives for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a key reagent, valued for its reactive sites that allow for diverse chemical modifications. This guide provides an objective comparison of this compound with viable alternative reagents, supported by experimental data to inform your synthetic strategies.

Comparison of Key Pyrimidine Building Blocks

The utility of this compound stems from its two reactive chlorine atoms and the electron-withdrawing nitro group, which activates the pyrimidine ring for nucleophilic substitution. Alternative reagents may offer different reactivity patterns, solubility, and downstream functionalization possibilities.

ReagentKey Structural FeaturesTypical ApplicationsRelative Reactivity Profile
This compound Two chlorine leaving groups at C2 and C6, strong electron-withdrawing nitro group at C5, and an ethyl ester at C4.Synthesis of polysubstituted pyrimidines, particularly for kinase inhibitors and other bioactive molecules.[1][2]The nitro group strongly activates both chlorine atoms for nucleophilic aromatic substitution (SNAr). The C6 chlorine is generally more reactive towards nucleophiles.
Ethyl 5,6-dichloropyrimidine-4-carboxylate Two adjacent chlorine leaving groups at C5 and C6, and an ethyl ester at C4.Intermediate in the synthesis of antiviral and antibacterial agents.[3]The absence of the nitro group makes the chlorine atoms less activated compared to the primary compound, potentially allowing for more selective sequential substitutions.
2,4,6-Trichloropyrimidine Three chlorine leaving groups at C2, C4, and C6.Versatile precursor for the synthesis of a wide range of substituted pyrimidines.The chlorine at the C4 position is the most reactive, followed by C2 and then C6, allowing for controlled sequential displacement by various nucleophiles.
Substituted 2-aminopyrimidines An amino group at C2 and other variable substituents.Often used in the synthesis of bone anabolic agents and other therapeutics.[4]The amino group can direct further substitutions and can be a site for subsequent reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for reactions involving this compound and a common alternative.

Protocol 1: Nucleophilic Substitution of this compound

This protocol details the reaction with an amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • 5-methyl-3-aminopyrazole (1.05 equiv)

  • 2,6-Lutidine (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a solution of this compound and 2,6-lutidine in anhydrous 1,4-dioxane at room temperature, add a solution of 5-methyl-3-aminopyrazole in anhydrous 1,4-dioxane dropwise.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically subjected to aqueous work-up and purification by column chromatography to isolate the desired product.

Protocol 2: Reduction of the Nitro Group of this compound

This procedure is a common follow-up step to introduce an amino group for further functionalization.

Materials:

  • This compound (1.0 equiv)

  • Stannous chloride dihydrate (4.0 equiv)

  • Ethyl acetate

Procedure:

  • A suspension of this compound and stannous chloride dihydrate in ethyl acetate is stirred in a sealed tube at 70°C for 5 hours.[5]

  • After cooling, the solution is diluted with water, and the pH is adjusted to 9 with sodium carbonate.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the amino-pyrimidine derivative.[5]

Protocol 3: Synthesis of Substituted Pyrimidin-2-amines

This protocol outlines a general method for synthesizing 2-aminopyrimidine derivatives, which can serve as alternative building blocks.

Materials:

  • A substituted (E)-prop-2-en-1-one (1.0 equiv)

  • Guanidinium hydrochloride (1.5 equiv)

  • Sodium hydroxide (5.0 equiv)

  • Ethanol

Procedure:

  • A mixture of the substituted (E)-prop-2-en-1-one, guanidinium hydrochloride, and sodium hydroxide in ethanol is refluxed for 16-24 hours.[4]

  • The reaction progress is monitored by TLC.

  • Upon completion, the pure product is obtained after cooling and crystallization from a suitable solvent like methanol.[4]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the utilization of these pyrimidine building blocks in organic synthesis.

G A Ethyl 2,6-dichloro- 5-nitropyrimidine-4-carboxylate B Nucleophilic Substitution (e.g., Amines, Alcohols) A->B R-NH2 or R-OH C Mono-substituted Pyrimidine B->C E Di-substituted Pyrimidine B->E C->B Second Nucleophile D Reduction of Nitro Group C->D e.g., SnCl2, H2/Pd F Amino-substituted Pyrimidine D->F G Further Functionalization (e.g., Acylation, Cyclization) F->G

Synthetic utility of this compound.

G cluster_0 Alternative Building Blocks A Ethyl 5,6-dichloropyrimidine- 4-carboxylate D Sequential Nucleophilic Substitution A->D B 2,4,6-Trichloropyrimidine B->D C Substituted 2-aminopyrimidines E Synthesis of Bioactive Molecules C->E D->E

References

A Comparative Spectroscopic Analysis of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of three key diazine isomers: pyrimidine, pyridazine, and pyrazine. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical analysis and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for pyrimidine, pyridazine, and pyrazine, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) [ppm] and MultiplicityCoupling Constant (J) [Hz]
Pyrimidine 9.26 (s, 1H, H2), 8.78 (d, 2H, H4, H6), 7.36 (t, 1H, H5)J₄,₅ = J₅,₆ = 5.0, J₂,₅ = 1.5
Pyridazine 9.21 (dd, 2H, H3, H6), 7.51 (dd, 2H, H4, H5)³J₃,₄ = 4.9, ³J₄,₅ = 7.8, ⁴J₃,₅ = 1.9, ⁴J₄,₆ = 1.9, ⁵J₃,₆ = 1.4
Pyrazine 8.59 (s, 4H)N/A

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) [ppm]
Pyrimidine 158.4 (C2), 156.9 (C4, C6), 121.7 (C5)
Pyridazine 150.9 (C3, C6), 126.5 (C4, C5)
Pyrazine 145.2 (C2, C3, C5, C6)

Table 3: IR Spectroscopic Data (Neat Liquid)

CompoundCharacteristic Vibrational Frequencies (cm⁻¹)Assignment
Pyrimidine ~3050, ~1570, ~1465, ~1400, ~1140, ~990C-H stretching, C=N stretching, Ring vibrations
Pyridazine ~3060, ~1575, ~1445, ~1410, ~1150, ~1050C-H stretching, C=N stretching, Ring vibrations
Pyrazine ~3050, ~1525, ~1480, ~1150, ~1020, ~800C-H stretching, C=N stretching, Ring vibrations

Table 4: UV-Vis Spectroscopic Data (Solvent: Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]
Pyrimidine 243~2000
Pyridazine 246, 340~1000, ~300
Pyrazine 260, 328~6000, ~1000

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)
Pyrimidine 8053, 52, 26
Pyridazine 8052, 51, 28
Pyrazine 8053, 26

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of pyrimidine isomers.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Pyrimidine, pyridazine, and pyrazine samples

  • Pipettes and vials

Procedure:

  • Sample Preparation: Prepare a solution of each isomer by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups and the aromatic ring systems of the pyrimidine isomers.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates or Attenuated Total Reflectance (ATR) accessory).

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates (for transmission) or an ATR crystal.

  • Pyrimidine, pyridazine, and pyrazine samples (neat liquids).

  • Volatile solvent (e.g., dichloromethane or acetone) for cleaning.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Application (Transmission):

    • Place a small drop of the neat liquid sample onto one salt plate.

    • Carefully place the second salt plate on top to create a thin liquid film.

    • Mount the salt plates in the spectrometer's sample holder.

  • Sample Application (ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum.

    • Clean the salt plates or ATR crystal thoroughly with a volatile solvent and allow them to dry completely before analyzing the next sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the pyrimidine isomers, specifically their maximum absorbance wavelengths (λmax).

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade ethanol

  • Pyrimidine, pyridazine, and pyrazine samples

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each isomer in ethanol at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask using ethanol. The final concentration should result in an absorbance reading between 0.1 and 1.0 at λmax.

  • Instrument Baseline:

    • Fill a quartz cuvette with the blank solvent (ethanol).

    • Place the cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample solution over the same wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

    • If the concentration is accurately known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ions and the characteristic fragmentation patterns of the pyrimidine isomers.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source.

  • Direct insertion probe or Gas Chromatography (GC) inlet.

  • Pyrimidine, pyridazine, and pyrazine samples.

  • Volatile solvent (e.g., methanol or dichloromethane) for sample introduction if using a GC inlet.

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the neat liquid sample in a capillary tube and insert it into the probe.

    • GC Inlet: Prepare a dilute solution of the sample in a volatile solvent and inject it into the GC-MS system. The GC will separate the compound before it enters the mass spectrometer.

  • Ionization: The sample is vaporized and then ionized in the EI source, typically at 70 eV.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their m/z ratio by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic comparison of the pyrimidine isomers.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison pyrimidine Pyrimidine nmr NMR Spectroscopy pyrimidine->nmr ir IR Spectroscopy pyrimidine->ir uv_vis UV-Vis Spectroscopy pyrimidine->uv_vis ms Mass Spectrometry pyrimidine->ms pyridazine Pyridazine pyridazine->nmr pyridazine->ir pyridazine->uv_vis pyridazine->ms pyrazine Pyrazine pyrazine->nmr pyrazine->ir pyrazine->uv_vis pyrazine->ms nmr_data ¹H & ¹³C Spectra nmr->nmr_data ir_data Vibrational Spectra ir->ir_data uv_vis_data Absorption Spectra uv_vis->uv_vis_data ms_data Mass Spectra ms->ms_data comparison Comparative Analysis nmr_data->comparison ir_data->comparison uv_vis_data->comparison ms_data->comparison

Caption: Experimental workflow for the spectroscopic comparison of pyrimidine isomers.

A Comparative Benchmarking Guide: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, featured in a multitude of therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating biological activity. This guide provides a comprehensive comparison of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate with alternative synthons, offering insights into its reactivity, synthetic utility, and performance based on available data and established principles of organic chemistry.

Executive Summary

This compound is a versatile synthon for the synthesis of substituted pyrimidine derivatives, particularly pyrimidinediamines, which have been identified as potential modulators of IgE and IgG receptors. Its key structural features—two reactive chlorine atoms at the 2 and 6 positions, an electron-withdrawing nitro group at the 5-position, and an ethyl carboxylate group at the 4-position—govern its reactivity profile, primarily in nucleophilic aromatic substitution (SNAr) reactions. This guide will benchmark its performance against a common alternative, 2,4-dichloro-5-nitropyrimidine, highlighting differences in regioselectivity and reactivity.

Comparison of Synthon Performance

The primary value of dichloronitropyrimidine synthons lies in their ability to undergo sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. The position of the chlorine atoms and the nature of the activating groups significantly influence the outcome of these reactions.

Table 1: Comparison of this compound and 2,4-dichloro-5-nitropyrimidine

FeatureThis compound2,4-dichloro-5-nitropyrimidine
Structure Two chlorine atoms at C2 and C6, a nitro group at C5, and an ethyl carboxylate at C4.Two chlorine atoms at C2 and C4, and a nitro group at C5.
Reactivity of Chlorine Atoms The C2 and C6 positions are electronically similar, but their reactivity can be influenced by the steric hindrance of the adjacent ethyl carboxylate group. The strong electron-withdrawing effect of the nitro group and the carboxylate group activates both positions for nucleophilic attack.The C4 position is significantly more reactive towards nucleophiles than the C2 position. This is due to the superior stabilization of the Meisenheimer intermediate by the adjacent nitro group and the para-nitrogen atom.[1][2]
Regioselectivity of First Substitution Monosubstitution can potentially occur at either the C2 or C6 position. The outcome may be influenced by the nature of the nucleophile and reaction conditions.Highly regioselective for the C4 position with a wide range of nucleophiles.[1][2]
Regioselectivity of Second Substitution After the first substitution, the electronic nature of the newly introduced group will direct the position of the second substitution.The second substitution occurs at the C2 position and generally requires more forcing conditions due to the deactivating effect of the first substituent.
Synthetic Utility Useful for the synthesis of 2,6-disubstituted-5-nitropyrimidines, which are precursors to various biologically active molecules.A standard building block for the synthesis of 2,4-disubstituted pyrimidines, with well-established and predictable reactivity.
Reported Yields (Amination) Specific yield data for this synthon is not widely available in the public domain. However, based on similar structures, moderate to good yields can be expected.Yields for C4 amination are typically high, often exceeding 80-90%.[3]

Experimental Protocols

Representative Experimental Protocol: Amination of a Dichloronitro-aromatic System

This protocol describes the selective amination at the C4 position of 2,4-dichloro-5-nitropyridine.[3] A similar approach could be employed for the monosubstitution of this compound, with the understanding that a mixture of 2- and 6-substituted isomers might be obtained.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Cyclopentylamine) (1.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.

  • Slowly add the amine/TEA solution to the stirred solution of the pyrimidine at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Signaling Pathways

The intended biological targets of pyrimidinediamines derived from this compound are IgE and IgG receptors. Modulation of these receptors can impact downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway for IgE and the Fc-gamma receptor (FcγR) signaling pathway for IgG.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR is a critical step in the adaptive immune response, leading to B-cell proliferation, differentiation, and antibody production, including IgE. Small molecule modulators can interfere with this pathway.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates CD19 CD19 Signalosome Signalosome CD19->Signalosome Lyn->BCR Phosphorylates ITAMs Syk->Signalosome PLCg2 PLCγ2 PLCg2->Signalosome PI3K PI3K PI3K->Signalosome Vav Vav Vav->Signalosome Downstream Downstream Signaling (e.g., NF-κB, MAPK) Signalosome->Downstream Activates Antigen Antigen Antigen->BCR Binds

Caption: Simplified B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.

Fc-gamma Receptor (FcγR) Signaling Pathway

FcγRs are crucial for linking the humoral and cellular immune responses. They bind to the Fc portion of IgG antibodies, triggering a variety of cellular responses, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and cytokine release.

Fc_gamma_R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcgammaR FcγR Src_Kinase Src Family Kinase FcgammaR->Src_Kinase Activates Syk Syk FcgammaR->Syk Recruits & Activates Src_Kinase->FcgammaR Phosphorylates ITAMs PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Cellular_Response Cellular Response (e.g., Phagocytosis, ADCC) PI3K->Cellular_Response Leads to PLCg->Cellular_Response Leads to IgG_Complex IgG Immune Complex IgG_Complex->FcgammaR Binds

Caption: Overview of the Fc-gamma Receptor (FcγR) signaling pathway upon binding of an IgG immune complex.

Conclusion

This compound is a valuable, albeit less documented, synthon for the synthesis of complex pyrimidine derivatives. Its primary distinction from the more common 2,4-dichloro isomers lies in its substitution pattern, which offers opportunities for the synthesis of 2,6-disubstituted pyrimidines. While direct comparative data on its performance is scarce, the principles of nucleophilic aromatic substitution suggest that it is a reactive and useful building block. The choice between this synthon and its alternatives will ultimately depend on the specific substitution pattern required for the target molecule. Further research into the reactivity and applications of this compound is warranted to fully elucidate its potential in drug discovery.

References

Safety Operating Guide

Proper Disposal of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS No. 54368-61-5), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

The following information is synthesized from safety data sheets (SDS) for the compound and related chemical structures, alongside general laboratory waste disposal protocols.

I. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required personal protective equipment (PPE).

Summary of Hazards:

Hazard ClassClassificationPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face ProtectionChemical safety goggles or face shield (EN166 standard).
Hand ProtectionProtective gloves (e.g., nitrile rubber). Inspect gloves before use.
Skin and Body ProtectionLab coat, long-sleeved clothing.
Respiratory ProtectionUse only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

II. Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate the Area: Restrict access to the spill site.

  • Ensure Adequate Ventilation.

  • Personal Precautions: Wear the full PPE as specified above. Avoid breathing dust.[2]

  • Containment and Clean-Up:

    • Sweep up the solid material.[2]

    • Avoid generating dust.[2]

    • Shovel the material into a suitable, labeled container for disposal.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

III. Proper Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. This compound should not be disposed of in regular trash or poured down the drain.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container.

    • The container should be appropriate for hazardous chemical waste.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container tightly closed.

    • Store locked up.

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

Workflow for Disposal of this compound A Waste Generation (Surplus or Contaminated Material) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Seal Container Securely C->D E Store in a Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Disposal at an Approved Facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for handling Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the structurally similar compound, Ethyl 2,4-dichloropyrimidine-5-carboxylate, and general safety protocols for handling halogenated and nitrated organic compounds.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[2][3]
Eye Protection Safety goggles or face shieldWear safety goggles that provide a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashes.[2][3]
Body Protection Laboratory coatA flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned.[2]
Respiratory Protection Fume hoodAll handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental success.

  • Preparation : Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[4]

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During Reaction :

    • Keep all containers with the compound tightly sealed when not in use.

    • Clearly label all vessels containing the compound with its full name and any hazard warnings.

    • Continuously operate the fume hood throughout the experiment.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : This compound should be treated as a halogenated organic waste.[3] Do not mix it with non-halogenated waste streams.

  • Containerization :

    • Collect all solid waste (e.g., contaminated weighing paper, gloves) and liquid waste (e.g., reaction residues, cleaning solvents) in a dedicated, properly labeled, and sealed hazardous waste container.[2]

    • The container must be compatible with chlorinated organic compounds.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare clean fume hood check_safety 2. Verify safety equipment prep_area->check_safety don_ppe 3. Don appropriate PPE check_safety->don_ppe weigh 4. Weigh compound in fume hood don_ppe->weigh Proceed to handling transfer 5. Transfer to reaction vessel weigh->transfer react 6. Conduct experiment transfer->react clean_area 7. Clean work area & equipment react->clean_area Experiment complete segregate_waste 8. Segregate halogenated waste clean_area->segregate_waste dispose 9. Store waste in labeled container segregate_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。